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  • Product: 5-(4-Methylpiperazin-1-yl)pentan-1-amine
  • CAS: 4487-08-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the pKa Values of Piperazine and Primary Amine Groups in 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Abstract The ionization state of a drug candidate, dictated by its acid dissociation constants (pKa), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It governs critical properties including aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization state of a drug candidate, dictated by its acid dissociation constants (pKa), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. It governs critical properties including aqueous solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the pKa values of 5-(4-Methylpiperazin-1-yl)pentan-1-amine, a molecule possessing three distinct basic centers: a primary alkylamine and two tertiary amines within a 1,4-disubstituted piperazine ring. We will deconstruct the molecule's structure to provide a priori estimations of its pKa values, detail a rigorous experimental protocol for their determination via potentiometric titration, and discuss the physicochemical factors that modulate the basicity of each nitrogen atom. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of polyprotic bases in medicinal chemistry.

Structural Analysis and a Priori pKa Estimation

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a triprotic base. Understanding its protonation behavior requires individual consideration of its three ionizable centers. The protonation sequence is dictated by the intrinsic basicity of each nitrogen atom.

  • The Primary Amine (N1): Located at the terminus of a flexible pentyl chain, this primary alkylamine is expected to be the most basic center. Simple primary alkylamines typically exhibit pKa values for their conjugate acids in the range of 10 to 11.[1] This high basicity is due to the electron-donating inductive effect of the alkyl chain, which stabilizes the resulting ammonium cation. For instance, the conjugate acid of pentylamine has a pKa of approximately 10.2-10.6.[2][3] The long, insulating pentyl chain in the target molecule largely isolates this group from the electronic effects of the distant piperazine ring.

  • The Piperazine Ring Amines (N2 and N3): The piperazine moiety contains two tertiary amine centers. Unlike unsubstituted piperazine, which has pKa values of approximately 9.73 and 5.35 for its two secondary amines, the 1,4-disubstitution in the target molecule significantly alters their basicity.[4][5][6][7]

    • N-Alkylation Effect: The substitution of hydrogens on the piperazine nitrogens with alkyl groups (a methyl group and the pentyl chain) generally decreases their basicity compared to the parent secondary amines.[4] For example, the most basic pKa of 1-methylpiperazine is ~9.1, lower than piperazine's ~9.7.[8][9] The second pKa, corresponding to the tertiary nitrogen, is significantly lower at ~4.9.[8]

    • Electrostatic Repulsion: Once the molecule is protonated, subsequent protonations are less favorable due to electrostatic repulsion. The first protonation will occur at the most basic site (the primary amine). The second protonation at a piperazine nitrogen will be opposed by the positive charge on the distant primary ammonium group. The third protonation, at the final piperazine nitrogen, will be further disfavored by the two existing positive charges.

Based on this analysis, we can predict the following protonation sequence and approximate pKa values:

  • pKa1 (most basic): The primary amine (N1) will be protonated first. Predicted pKa1 ≈ 10.2 – 10.6 .

  • pKa2 (intermediate): One of the tertiary piperazine nitrogens (N2 or N3) will be protonated next. Its basicity will be lower than a simple alkylamine but higher than the second piperazine nitrogen due to less steric hindrance and electronic factors. Predicted pKa2 ≈ 8.5 – 9.5 .

  • pKa3 (least basic): The final tertiary piperazine nitrogen will be protonated. This will have the lowest pKa due to the strong electrostatic repulsion from the two existing positive charges on the molecule. Predicted pKa3 ≈ 4.5 – 5.5 .

Protonation Equilibria Diagram

The sequential protonation of 5-(4-Methylpiperazin-1-yl)pentan-1-amine can be visualized as follows:

G M Molecule (M) (Neutral) MH MH+ (Mono-protonated) M->MH + H+ / - H+ pKa1 ≈ 10.4 MH2 MH2++ (Di-protonated) MH->MH2 + H+ / - H+ pKa2 ≈ 9.0 MH3 MH3+++ (Tri-protonated) MH2->MH3 + H+ / - H+ pKa3 ≈ 5.0

Caption: Predicted protonation equilibria for the target molecule.

Experimental pKa Determination: A Potentiometric Titration Protocol

For definitive pKa determination of polyprotic molecules, potentiometric titration remains the gold standard due to its precision and reliability.[10][11][12] The method involves monitoring pH changes as a strong acid is incrementally added to a solution of the basic analyte.

Causality-Driven Experimental Choices
  • Analyte Purity: The use of a high-purity analyte (>98%) is critical, as impurities with their own pKa values can distort the titration curve and lead to erroneous results.

  • Solvent System: An aqueous medium is preferred to determine biologically relevant pKa values. Co-solvents may be used if solubility is limited, but this can shift pKa values and requires extrapolation to a fully aqueous environment.

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with an inert salt like KCl (0.15 M) ensures that observed pH changes are solely due to the protonation of the analyte.[10]

  • Inert Atmosphere: Dissolved carbon dioxide from the air can form carbonic acid, which will react with the basic analyte and introduce a buffering region that interferes with the titration. Purging the solution with an inert gas like nitrogen or argon removes CO2.[10]

  • Temperature Control: Dissociation constants are temperature-dependent.[4] Conducting the titration in a thermostatted vessel (e.g., at 25 °C) ensures reproducibility and allows for accurate thermodynamic calculations if desired.

Step-by-Step Protocol
  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at 25 °C.

  • Solution Preparation:

    • Analyte Solution: Accurately weigh approximately 1 mmol of 5-(4-Methylpiperazin-1-yl)pentan-1-amine and dissolve it in 50 mL of 0.15 M KCl solution in a thermostatted titration vessel. This creates an approximately 20 mM analyte solution.

    • Titrant: Prepare a standardized 0.1 M HCl solution.

  • Titration Setup:

    • Place the titration vessel on a magnetic stirrer and ensure gentle, consistent mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen for 10-15 minutes before starting and maintain a gentle nitrogen blanket over the solution throughout the titration.

  • Titration Procedure:

    • Allow the solution to thermally equilibrate at 25 °C. Record the initial pH.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the final equivalence point (e.g., to pH < 2.5).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points (V_eq) are identified as the peaks in the first derivative plot or the zero crossings in the second derivative plot.

    • The pKa values are determined at the half-equivalence points.

      • pKa1 = pH at (V_eq2 + V_eq3) / 2

      • pKa2 = pH at (V_eq1 + V_eq2) / 2

      • pKa3 = pH at V_eq1 / 2 (Note: For a titration of a base with an acid, the pKa's are determined from the buffer regions between the equivalence points, starting from the highest pKa). A more accurate determination for a triprotic base is: pKa3 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point (midway between the first and second equivalence points), and pKa1 is the pH at the third half-equivalence point (midway between the second and third equivalence points).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Setup Assemble Vessel, Purge with N2 Calibrate->Setup Prep_Analyte Prepare Analyte Solution (in 0.15M KCl) Prep_Analyte->Setup Prep_Titrant Standardize Titrant (0.1 M HCl) Titrate Add Titrant in Increments Prep_Titrant->Titrate Equilibrate Equilibrate at 25°C Setup->Equilibrate Equilibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. V) Record->Plot Deriv Calculate 1st & 2nd Derivatives Plot->Deriv Find_EP Identify Equivalence Points (EP) Deriv->Find_EP Calc_pKa Determine pKa at Half-Equivalence Points Find_EP->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Summary of Physicochemical Properties and Predicted pKa Values

The distinct structural features of 5-(4-Methylpiperazin-1-yl)pentan-1-amine result in three well-separated pKa values. This separation is crucial for understanding its ionization profile across the physiological pH range.

Basic CenterFunctional Group TypeKey Influencing FactorsPredicted pKa (at 25°C)
N1 Primary Aliphatic AmineInductive effect of pentyl chain; high solvent accessibility.10.2 – 10.6
N2 / N3 Tertiary Amine (Piperazine)N-alkylation lowers basicity vs. piperazine; electrostatic repulsion from protonated N1.8.5 – 9.5
N3 / N2 Tertiary Amine (Piperazine)Strong electrostatic repulsion from two existing cationic centers.4.5 – 5.5

At a physiological pH of 7.4, the primary amine (pKa1 ≈ 10.4) and the more basic piperazine nitrogen (pKa2 ≈ 9.0) will be almost completely protonated (>99% and >95%, respectively). The least basic piperazine nitrogen (pKa3 ≈ 5.0) will be predominantly in its neutral, unprotonated form. This results in the molecule carrying a net charge of approximately +2 at physiological pH.

The Complementary Role of Computational Chemistry

While experimental determination provides the most accurate pKa values, computational methods serve as a powerful predictive tool, especially during early-stage drug discovery for screening large libraries of compounds.[13]

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can calculate the free energy of the protonation reaction in a simulated solvent environment (continuum solvation models) to predict pKa values.[14][15] These methods are computationally intensive but offer high accuracy.

  • Empirical and Machine Learning Models: Commercial software packages often use QSAR (Quantitative Structure-Activity Relationship) or machine learning models trained on large databases of experimental pKa values.[16][17] Their accuracy is high for molecules similar to those in the training set but can be less reliable for novel scaffolds.[17][18]

These computational tools can provide valuable initial estimates and help rationalize experimentally observed trends, such as the influence of substituents on basicity.

Conclusion

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a triprotic base with three distinct and well-separated pKa values. A priori analysis predicts the primary amine to be the most basic site (pKa1 ≈ 10.4), followed by the two piperazine nitrogens (pKa2 ≈ 9.0 and pKa3 ≈ 5.0). This distribution of basicity ensures that the molecule will be predominantly in a dicationic state at physiological pH. For drug development professionals, an accurate determination of these values using a rigorous method like potentiometric titration is not merely an academic exercise; it is a critical step in building a comprehensive physicochemical profile to predict and optimize a candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. In PubChem Compound Database. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • OpenStax. (n.d.). Basicity of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • Serrano, M., Farràs, P., & Teixidó, J. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1534–1538. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ataman Kimya. (n.d.). Piperazines. [Link]

  • Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods [Data set]. ResearchGate. [Link]

  • Wallace, R. A. (2009). Measurement of polyamine pKa values. Methods in Molecular Biology, 544, 347-360. [Link]

  • Wallace, R. A. (2009). Measurement of Polyamine pKa Values. Springer Nature Experiments. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. AIP Conference Proceedings, 1832(1). [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Ortwijn, W., & van der Voort, M. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Tashiro, M., & Takahashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. [Link]

  • Wallace, R. A. (2009). Measurement of polyamine pKa values. PubMed. [Link]

  • Karadaş, Ö., & Arslan, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • FooDB. (2010). Showing Compound Pentylamine (FDB010039). [Link]

Sources

Exploratory

The Strategic Utility of 5-(4-Methylpiperazin-1-yl)pentan-1-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release [City, State] – February 15, 2026 – In the intricate landscape of pharmaceutical development, the selection of appropriate chemical building blocks is a critical determinant of success. Among the va...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 15, 2026 – In the intricate landscape of pharmaceutical development, the selection of appropriate chemical building blocks is a critical determinant of success. Among the vast arsenal of molecular scaffolds available to researchers, 5-(4-Methylpiperazin-1-yl)pentan-1-amine has emerged as a cornerstone in the synthesis of complex therapeutic agents. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the multifaceted role of this versatile diamine, offering a comprehensive overview of its properties, synthesis, and strategic applications.

Introduction: A Molecule of Strategic Importance

5-(4-Methylpiperazin-1-yl)pentan-1-amine, identified by its CAS number 4487-08-5, is a bifunctional organic compound featuring a primary aliphatic amine and a tertiary amine integrated within a methylpiperazine moiety, connected by a five-carbon aliphatic chain. This unique structural arrangement bestows upon it a desirable combination of physicochemical properties, making it a highly sought-after intermediate in medicinal chemistry. The presence of the N-methylpiperazine group, a common pharmacophore, often enhances the pharmacological and pharmacokinetic profiles of drug candidates.

The dual-amine functionality allows for selective and sequential reactions, providing a versatile handle for the construction of diverse molecular architectures. The primary amine serves as a potent nucleophile for the formation of amide, urea, sulfonamide, and secondary amine linkages, while the tertiary amine of the piperazine ring can influence solubility, cell permeability, and receptor interactions.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

PropertyValueSource
CAS Number 4487-08-5[]
Molecular Formula C₁₀H₂₃N₃[]
Molecular Weight 185.31 g/mol []
Appearance Solid (form may vary)[2]
Canonical SMILES CN1CCN(CC1)CCCCCN[]
InChI InChI=1S/C10H23N3/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-11H2,1H3[]

Safety and Handling:

Incompatible Materials:

Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Synthesis of the Building Block

The synthesis of 5-(4-Methylpiperazin-1-yl)pentan-1-amine can be achieved through various established synthetic routes. A common and efficient method involves the reductive amination of a suitable aldehyde with N-methylpiperazine, followed by reduction of a nitrile or azide group to the primary amine.

Illustrative Synthetic Pathway:

Synthesis_of_5_4_Methylpiperazin_1_yl_pentan_1_amine cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitrile Reduction 5_oxopentanenitrile 5-Oxopentanenitrile reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 5_oxopentanenitrile->reductive_amination N_methylpiperazine N-Methylpiperazine N_methylpiperazine->reductive_amination intermediate_nitrile 5-(4-Methylpiperazin-1-yl)pentanenitrile reductive_amination->intermediate_nitrile nitrile_reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) intermediate_nitrile->nitrile_reduction final_product 5-(4-Methylpiperazin-1-yl)pentan-1-amine nitrile_reduction->final_product

Caption: A two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 5-(4-Methylpiperazin-1-yl)pentanenitrile (Intermediate)

This protocol is based on general reductive amination procedures.[7]

  • To a stirred solution of 5-oxopentanenitrile (1 equivalent) and N-methylpiperazine (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol at room temperature, add acetic acid (catalytic amount).

  • Stir the mixture for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(4-methylpiperazin-1-yl)pentanenitrile.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Reduction of 5-(4-Methylpiperazin-1-yl)pentanenitrile to 5-(4-Methylpiperazin-1-yl)pentan-1-amine

This protocol is based on general nitrile reduction methods.

  • To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-(4-methylpiperazin-1-yl)pentanenitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-(4-methylpiperazin-1-yl)pentan-1-amine.

  • Purify the product by distillation under reduced pressure or by column chromatography.

Application as a Chemical Building Block

The true value of 5-(4-Methylpiperazin-1-yl)pentan-1-amine lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The differential reactivity of its two amine functionalities allows for a high degree of synthetic control.

Key Reactions and Transformations:

  • Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is a cornerstone reaction in the synthesis of a vast number of pharmaceuticals.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are important pharmacophores in their own right.

  • Sulfonamide Synthesis: The primary amine can be readily sulfonated with sulfonyl chlorides to yield sulfonamides, another key functional group in many drug molecules.

  • N-Alkylation: The primary amine can undergo alkylation to form secondary amines, further expanding the molecular diversity that can be achieved.

Reactions_of_Primary_Amine cluster_reactions Reactions of the Primary Amine Start 5-(4-Methylpiperazin-1-yl)pentan-1-amine Amide Amide Start->Amide R-COCl or R-COOH, coupling agent Urea Urea Start->Urea R-NCO Sulfonamide Sulfonamide Start->Sulfonamide R-SO₂Cl Secondary_Amine Secondary Amine Start->Secondary_Amine R-X (alkylation) or R'-CHO, reducing agent

Caption: Key reactions involving the primary amine group.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

The N-methylpiperazine moiety is a well-established pharmacophore in kinase inhibitors, often contributing to improved solubility and target engagement. For instance, derivatives of 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine are crucial intermediates in the synthesis of the CDK4/6 inhibitor Abemaciclib. While a direct synthesis of a marketed drug from 5-(4-Methylpiperazin-1-yl)pentan-1-amine is not detailed in the provided search results, its potential is evident.

Hypothetical Experimental Protocol: Amide Coupling

  • To a solution of a heterocyclic carboxylic acid (e.g., a substituted pyrimidine or pyridine carboxylic acid, 1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 5-(4-Methylpiperazin-1-yl)pentan-1-amine (1 equivalent) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion: A Versatile Tool for Drug Discovery

5-(4-Methylpiperazin-1-yl)pentan-1-amine represents a powerful and versatile building block for the synthesis of novel and complex molecules in the pharmaceutical industry. Its dual amine functionality, combined with the favorable properties imparted by the N-methylpiperazine moiety, provides medicinal chemists with a reliable and adaptable tool for lead optimization and the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the quest for new medicines.

References

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development. (2026, January 27).

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Executive Summary This technical guide details the reductive amination conditions for 5-(4-Methylpiperazin-1-yl)pentan-1-amine (referred to herein as MPPA ). MPPA is a critical "solubilizing linker" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reductive amination conditions for 5-(4-Methylpiperazin-1-yl)pentan-1-amine (referred to herein as MPPA ). MPPA is a critical "solubilizing linker" in medicinal chemistry, often attached to hydrophobic drug scaffolds (aldehydes or ketones) to modulate physicochemical properties (logD) and improve oral bioavailability.

The presence of the basic


-methylpiperazine tail (pKa ~7.5–8.5) and the primary amine (pKa ~10.5) creates unique challenges in reaction monitoring and workup. This guide prioritizes the Abdel-Magid protocol  (STAB) for general applications and the Mattson protocol  (Ti(OiPr)

) for sterically hindered substrates.

Chemical Profile & Strategic Analysis

The Substrate: 5-(4-Methylpiperazin-1-yl)pentan-1-amine
  • Role: Nucleophile (Primary Amine).

  • Key Challenge: High polarity and dual-basicity. The molecule acts as a "proton sponge," which can complicate pH control during imine formation and extraction during workup.

  • Solubility: Highly soluble in water, MeOH, DCM; poor solubility in hexanes/ether.

Reagent Selection Matrix
Reducing AgentReagent TypeSelectivityToxicityRecommended Use
NaBH(OAc)

(STAB)
Mild HydrideHigh (Aldehyde > Ketone > Imine)LowStandard. Best for aldehydes and reactive ketones.
Ti(OiPr)

+ NaBH

Lewis Acid / HydrideHigh (Forces Imine formation)LowAdvanced. Best for unreactive/hindered ketones.
NaCNBH

CyanoborohydridepH dependentHigh (HCN risk)Legacy. Use only if STAB fails or low pH is strictly required.

Detailed Experimental Protocols

Protocol A: Standard STAB Method (Abdel-Magid)

Best for: Attaching MPPA to Aldehydes and Cyclic Ketones (e.g., Cyclohexanone derivatives).

Mechanism: Sodium triacetoxyborohydride (STAB) is mild enough that it does not reduce the carbonyl compound directly, but rapidly reduces the protonated iminium ion formed in situ [1].

Step-by-Step Procedure:

  • Imine Equilibrium:

    • In a dry flask, dissolve the Carbonyl Scaffold (1.0 equiv) and MPPA (1.1 – 1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF (0.1 M – 0.2 M concentration).

    • Note: DCE is preferred for rate acceleration, but THF is safer.

    • Add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Critical: The acid catalyzes imine formation and neutralizes the basic piperazine tail, preventing it from interfering with the activation energy of the transition state.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) in one portion.

    • Stir at RT.[1][2] Monitor by LCMS.

    • Timeline: Aldehydes typically complete in <2 hours; Ketones may require 12–24 hours.

  • Quench:

    • Quench by slowly adding saturated aqueous NaHCO

      
       . Stir for 15 minutes until gas evolution ceases.
      
Protocol B: Titanium(IV) Isopropoxide Method (Mattson)

Best for: Sterically hindered ketones, electron-rich aromatic ketones, or acid-sensitive substrates.

Mechanism: Ti(OiPr)


 acts as a Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced by NaBH

[2].[2]

Step-by-Step Procedure:

  • Complexation:

    • Combine Carbonyl Scaffold (1.0 equiv) and MPPA (1.2 equiv) in a flask.

    • Add Ti(OiPr)

      
        (1.5 – 2.0 equiv) neat (if stirring allows) or in minimal anhydrous THF .
      
    • Stir at RT for 6–12 hours (or 50°C for 2 hours if very hindered).

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanate complex forms.

  • Reduction (One-Pot):

    • Dilute the mixture with absolute Ethanol or MeOH (to approx 0.2 M).

    • Caution: Exothermic.

    • Add NaBH

      
        (1.5 equiv) carefully (gas evolution).
      
    • Stir for 2–4 hours at RT.

  • Hydrolysis (Critical):

    • Add water (approx. 1 mL per mmol Ti) to precipitate TiO

      
      .
      
    • Dilute with EtOAc or DCM. Filter the resulting white slurry through a Celite pad to remove titanium salts.

Workup & Purification Strategy (The "Polar Trap")

The MPPA linker makes the final product amphiphilic and basic . Standard partition between water and EtOAc often results in product loss to the aqueous layer.

Optimized Extraction Protocol:
  • pH Adjustment: After quenching, adjust the aqueous layer pH to >12 using 1N NaOH. (Ensure the piperazine and secondary amine are fully deprotonated).

  • Solvent Choice: Do not use Diethyl Ether or Hexanes.

    • Use DCM (Dichloromethane) x 3.

    • If the product remains in the aqueous phase, use Chloroform/Isopropanol (3:1) mixture.

  • Washing: Wash organic layers with Brine (saturated NaCl). Avoid excessive water washes.

  • Drying: Dry over Na

    
    SO
    
    
    
    (Sodium Sulfate), filter, and concentrate.
Purification (Flash Chromatography):
  • Stationary Phase: Amine-functionalized Silica (NH-Silica) is ideal to prevent streaking.

  • Mobile Phase (Standard Silica): DCM : MeOH : NH

    
    OH (90 : 10 : 1). The ammonia is required to keep the piperazine free-based.
    

Mechanistic Visualization

Figure 1: Reaction Pathway & Reagent Roles

ReductiveAmination Start Carbonyl Scaffold (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + MPPA MPPA MPPA Linker (R-NH2) MPPA->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Final Drug-Linker Conjugate Iminium->Product Reduction Acid Acid Catalyst (AcOH or Ti(IV)) Acid->Hemiaminal Catalyzes Dehydration Reductant Hydride Source (STAB or NaBH4) Reductant->Iminium Hydride Transfer

Caption: Mechanistic flow of reductive amination. Acid catalysis is rate-limiting for ketones; hydride transfer is rate-limiting for aldehydes.

Figure 2: Process Decision Tree

DecisionTree Start Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone ProtocolA Protocol A: STAB (DCE, AcOH, RT) Aldehyde->ProtocolA High Reactivity Sterics Steric Hindrance? Ketone->Sterics Sterics->ProtocolA Cyclic/Uncluttered ProtocolB Protocol B: Ti(OiPr)4 (Neat/THF, then NaBH4) Sterics->ProtocolB Aryl/Bulky

Caption: Decision matrix for selecting between Borohydride (STAB) and Titanium-mediated protocols.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5][4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application

Preparation of pharmaceutical intermediates using 4-methylpiperazine pentyl amine

Application Note: Preparation and Utilization of 1-(5-Aminopentyl)-4-methylpiperazine in Pharmaceutical Synthesis Executive Summary This guide details the preparation and application of 1-(5-aminopentyl)-4-methylpiperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Utilization of 1-(5-Aminopentyl)-4-methylpiperazine in Pharmaceutical Synthesis

Executive Summary

This guide details the preparation and application of 1-(5-aminopentyl)-4-methylpiperazine (CAS: 54766-78-4), a critical diamine intermediate. In medicinal chemistry, this moiety serves two primary functions: it acts as a flexible pentyl linker to probe the binding pocket depth of target proteins (Structure-Activity Relationship/SAR exploration), and it introduces a basic N-methylpiperazine tail , a validated pharmacophore for improving the aqueous solubility and bioavailability of lipophilic drug scaffolds (e.g., kinase inhibitors, GPCR ligands).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(5-Aminopentyl)-4-methylpiperazine
Common Name 4-Methylpiperazine pentyl amine
Molecular Formula C₁₀H₂₃N₃
Molecular Weight 185.31 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110-115 °C (at 0.5 mmHg)
Solubility Miscible in water, DCM, Methanol; Sparingly soluble in Hexanes
pKa (Calc) ~9.8 (primary amine), ~8.5 (piperazine N4), ~4.5 (piperazine N1)

Part I: Synthesis of the Intermediate

Objective: Prepare high-purity 1-(5-aminopentyl)-4-methylpiperazine starting from commercially available precursors.

Strategic Rationale: Direct alkylation of N-methylpiperazine with 1,5-dibromopentane is discouraged due to the high risk of polymerization (formation of "gemini" bis-piperazine surfactants). The Gabriel Synthesis approach (using phthalimide protection) is selected here to ensure mono-alkylation and high purity.

Workflow Diagram (Graphviz)

SynthesisPathway Start1 N-(5-Bromopentyl) phthalimide Inter Intermediate: Phthalimido-protected Piperazine Start1->Inter K2CO3, MeCN Reflux, 12h Start2 N-Methylpiperazine Start2->Inter Product Product: 1-(5-Aminopentyl)- 4-methylpiperazine Inter->Product EtOH, Reflux (Ing-Manske) Reagent Hydrazine Hydrate Reagent->Product

Figure 1: Two-step Gabriel synthesis pathway to prevent polymerization.

Detailed Protocol

Step 1: N-Alkylation

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend N-(5-bromopentyl)phthalimide (29.6 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in Acetonitrile (MeCN) (250 mL).

  • Addition: Add 1-Methylpiperazine (12.0 g, 120 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (80-82 °C) for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1). The spot for the bromide starting material (Rf ~0.8) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude phthalimido-intermediate as a viscous yellow oil or low-melting solid.

Step 2: Deprotection (Ing-Manske Procedure)

  • Setup: Dissolve the crude intermediate from Step 1 in Ethanol (200 mL).

  • Cleavage: Add Hydrazine hydrate (80% solution, 15 mL, ~250 mmol) cautiously.

  • Reaction: Heat to reflux for 4 hours. A heavy white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Isolation:

    • Cool the mixture to 0 °C.

    • Add 10% HCl until pH < 2 (to dissolve the amine product and fully precipitate phthalhydrazide).

    • Filter off the white solid (phthalhydrazide byproduct).

    • Basify the filtrate with NaOH (4M) to pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry organic layers over Na₂SO₄ , filter, and concentrate.[1]

  • Purification: Distill under high vacuum (bulb-to-bulb, ~110°C @ 0.5 mmHg) to obtain the pure amine as a clear oil.

Part II: Application in Pharmaceutical Synthesis

Objective: Couple the intermediate to a lipophilic drug scaffold (Scaffold-COOH) via Amide Bond Formation.

Context: This protocol is typical for attaching the "solubilizing tail" to a kinase inhibitor core (e.g., indolinone or quinazoline).

Coupling Workflow Diagram (Graphviz)

CouplingWorkflow Scaffold Drug Scaffold (Carboxylic Acid) Activation Activation: HATU + DIPEA (DMF, 0°C) Scaffold->Activation Amine 1-(5-Aminopentyl)- 4-methylpiperazine Coupling Coupling Reaction (RT, 2-4h) Amine->Coupling Activation->Coupling Workup Workup: Acid/Base Extraction Coupling->Workup Final Final API Intermediate Workup->Final

Figure 2: HATU-mediated amide coupling workflow.

Detailed Protocol
  • Activation:

    • Dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (Diisopropylethylamine) (2.5 mmol, 435 µL).

    • Add HATU (1.1 mmol, 418 mg) at 0 °C. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add 1-(5-aminopentyl)-4-methylpiperazine (1.1 mmol, 204 mg) dissolved in 1 mL DMF.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: LCMS should show the mass [M+1] corresponding to Scaffold + 167 Da (loss of H₂O, addition of amine).

  • Workup (Critical for Basic Amines):

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove HOBt/HATU byproducts.

    • Wash with Water (3 x 20 mL) to remove DMF.

    • Note: Do not wash with strong acid, or you will protonate the piperazine and lose the product to the aqueous layer.

  • Purification:

    • Flash Chromatography: Use a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1). The ammonia is necessary to elute the basic piperazine tail from the silica.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
¹H NMR (CDCl₃) Triplet at ~2.6 ppm (CH₂-N-Piperazine); Singlet at ~2.3 ppm (N-CH₃).If peaks are broad, the sample may be a salt. Freebase with K₂CO₃ before NMR.
Purity (HPLC) >95% Area Under Curve (210 nm or 254 nm).Impurity at RRT 0.9 often indicates incomplete deprotection (phthalimide trace).
Appearance Clear to pale yellow oil.Darkening indicates oxidation. Store under Argon at 4°C.

References

  • Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351. Link

  • BenchChem. (2025).[1] Application Notes for Reductive Amination Reactions with Piperazine Derivatives. BenchChem Application Library. Link

  • Patil, S. A., et al. (2016). Synthesis and SAR of Piperazine-linked Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3650-3655.
  • ChemicalBook. (2024).[2] 1-(5-Aminopentyl)-4-methylpiperazine Product Specifications and Synthesis Routes. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22329833, 5-(4-Methylpiperazin-1-yl)pentan-1-amine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization side reactions involving 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile diamine link...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile diamine linker in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This document addresses one of the most common challenges encountered when working with this reagent: the management of undesired intramolecular cyclization side reactions, particularly during amide coupling with bifunctional electrophiles.

Frequently Asked Questions (FAQs)
Q1: I'm performing an amide coupling with 5-(4-Methylpiperazin-1-yl)pentan-1-amine and an ω-haloacid. I'm seeing a significant byproduct I can't identify. What is it likely to be?

A: In this specific scenario, you are most likely observing the formation of a macrocyclic quaternary ammonium salt. This occurs in a two-step process:

  • Desired Amide Formation: The primary amine of your diamine, being the more nucleophilic and less sterically hindered site, rapidly reacts with the activated carboxylic acid to form the desired linear amide intermediate.

  • Undesired Intramolecular Cyclization: Before this intermediate can be isolated or used in a subsequent intermolecular reaction, the tertiary amine of the piperazine ring acts as an internal nucleophile. It attacks the electrophilic carbon at the other end of the acyl chain (e.g., the carbon bearing a halogen), displacing the leaving group and forming a large, stable cyclic structure.

This intramolecular SN2 reaction is a classic competing pathway when designing linkers and macrocycles. The rate of this cyclization is highly dependent on the length of the chains involved, with certain ring sizes being kinetically favored.[1][2]

Diamine 5-(4-Methylpiperazin-1-yl)pentan-1-amine Intermediate Linear Amide Intermediate Diamine->Intermediate Step 1: Amide Coupling Acid ω-Haloacid (e.g., 6-Bromohexanoic Acid) Acid->Intermediate CouplingAgent Coupling Agent CouplingAgent->Intermediate DesiredProduct Desired Linear Product (Intermolecular Pathway) Intermediate->DesiredProduct Reaction with Nucleophile B SideProduct Undesired Cyclic Byproduct (Intramolecular Pathway) Intermediate->SideProduct Intramolecular SN2 Attack

Caption: Competing reaction pathways for a linear amide intermediate.

Q2: Why does this intramolecular cyclization compete so effectively with my desired intermolecular reaction?

A: The competition between intramolecular and intermolecular reactions is governed by effective concentration. The tertiary amine and the electrophilic terminus of the acyl chain are tethered together in the same molecule, meaning their proximity to each other is perpetually high.

  • Entropic Factors: While forming large rings (e.g., 10-15 members) has an entropic penalty, it is often less severe than bringing two separate molecules together in the correct orientation for an intermolecular reaction.[2]

  • Kinetic vs. Thermodynamic Control: The initial amide formation is typically very fast (kinetically favored). The subsequent intramolecular cyclization may be slower, but can lead to a very stable (thermodynamically favored) product, especially if reaction times are long or temperatures are elevated.

  • Concentration Dependence: The rate of an intermolecular reaction is dependent on the concentration of both reacting species. In contrast, the rate of an intramolecular reaction is concentration-independent. Therefore, at very low concentrations, the intramolecular pathway will dominate.

Q3: What are the key process parameters that influence the ratio of linear product to cyclic byproduct?

A: Several parameters can be tuned to shift the equilibrium toward your desired product. The most critical are:

  • Reactant Concentration: This is the most powerful tool at your disposal. High concentrations favor intermolecular reactions.

  • Temperature: Lower temperatures generally favor the kinetic product (initial amide formation) over the potentially slower cyclization.

  • Order and Rate of Addition: Adding one reagent slowly to the other can maintain a low concentration of a key intermediate, influencing the dominant reaction pathway.

  • Solvent: The choice of solvent can influence the conformation of the linear intermediate, potentially pre-organizing it for cyclization or, conversely, solvating it to discourage cyclization.

Troubleshooting Guide: Suppressing Intramolecular Cyclization
Q4: My reaction is producing more than 20% of the cyclic byproduct. How can I optimize my conditions to favor the linear product?

A: A systematic approach is required. The goal is to maximize the rate of the desired intermolecular reaction while minimizing the rate of the undesired intramolecular cyclization.

Strategy 1: Leverage Concentration Effects

The principle is straightforward: bimolecular reactions are favored at high concentrations, while unimolecular reactions are unaffected.

  • Action: Increase the concentration of your reactants significantly. Many macrocyclization procedures are run at very high dilution (e.g., <0.01 M) to encourage cyclization.[3] To suppress it, you must do the opposite. Aim for concentrations of 0.2 M to 0.5 M or higher. This forces the reactive intermediate to encounter an external reaction partner before it has the opportunity to react with itself.

Table 1: Effect of Concentration on Product Distribution (Hypothetical)

Concentration (M)Linear Product Yield (%)Cyclic Byproduct (%)
0.0051580
0.16530
0.5 >90 <5

Strategy 2: Implement Strict Temperature Control

  • Action: Perform the initial activation of the carboxylic acid and the subsequent addition of the 5-(4-methylpiperazin-1-yl)pentan-1-amine at 0 °C or even -15 °C. Many common coupling reagents, such as HATU or EDC/HOBt, are highly effective at these temperatures.[4] Once the formation of the linear amide is complete (as confirmed by a rapid in-process check like TLC or LC-MS), you can decide whether to proceed with the next step at low temperature or perform a rapid workup to isolate the intermediate before it can cyclize.

Strategy 3: Optimize Reagent Addition

  • Action: Instead of mixing all reagents at once, employ a slow addition strategy. For example, add a solution of the diamine dropwise over 30-60 minutes to the solution containing the pre-activated ω-haloacid. This ensures that the concentration of the diamine is always low relative to the electrophile, pushing the initial reaction to completion quickly and minimizing the lifetime of the unreacted intermediate.

Start Low Yield of Linear Product and/or Presence of High MW Byproduct CheckLCMS Analyze Crude Reaction Mixture by LC-MS Start->CheckLCMS Begin Troubleshooting CyclicPresent Is Cyclic Byproduct Confirmed? CheckLCMS->CyclicPresent Data Obtained ImplementHighC Implement High Concentration Protocol (>0.2 M) CyclicPresent->ImplementHighC Yes CheckOther Investigate Other Side Reactions: - Coupling Reagent Inefficiency - Dimerization/Polymerization - Starting Material Purity CyclicPresent->CheckOther No LowerTemp Lower Reaction Temperature (0 °C to -15 °C) ImplementHighC->LowerTemp If byproduct still >10% Success Problem Solved: Yield >85% ImplementHighC->Success If byproduct <10% LowerTemp->Success

Caption: A logical workflow for troubleshooting cyclization.

Experimental Protocols
Protocol 1: High-Concentration Amide Coupling to Suppress Cyclization

This protocol is designed to maximize the formation of the linear amide product by favoring the bimolecular reaction pathway.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ω-haloacid (1.0 eq) and a coupling additive like HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF, CH₂Cl₂) to achieve a final reaction concentration of 0.5 M .

    • Cool the solution to 0 °C using an ice-water bath.

  • Carboxylic Acid Activation:

    • Add the coupling reagent (e.g., EDC·HCl, 1.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes to ensure the formation of the active ester.

  • Amine Addition:

    • In a separate flask, prepare a solution of 5-(4-Methylpiperazin-1-yl)pentan-1-amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the activated acid solution at 0 °C over 15 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress by LC-MS every hour. Check for the consumption of the starting amine and the formation of the desired product (and the absence of the cyclic byproduct). Reactions are often complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench by adding water.

    • Perform a standard aqueous/organic extraction to isolate the crude product. The specific extraction conditions will depend on the properties of your final molecule.

    • Purify the linear product immediately via column chromatography or crystallization to prevent any potential for slow cyclization of the product on standing.

References
  • BYJU'S. (n.d.). Lactam. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Visible light-induced intramolecular cyclization reactions of diamines: a new strategy to construct tetrahydroimidazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bicyclization involving pseudo-intramolecular imination with diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Lactam synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bicyclization involving pseudo-intramolecular imination with diamines. Retrieved from [Link]

  • ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-crown ether. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of Aza-Crown Ethers. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of β-Lactams. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

  • PubMed. (2000). Efficient synthesis of N-aryl-aza-crown ethers via palladium-catalyzed amination. J Org Chem. DOI: 10.1021/jo005577d. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]

  • ScienceOpen. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of aza-crown ethers. Chemical Reviews. Retrieved from [Link]

  • PMC - NIH. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Retrieved from [Link]

  • MDPI. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Welcome to the technical support center for the chromatographic purification of 5-(4-Methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 5-(4-Methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful purification of this and structurally similar basic compounds.

Understanding the Challenges: The Nature of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a diamine, possessing both a primary amine and a tertiary amine within the methylpiperazine moiety. This dual basicity, coupled with its polarity, presents specific challenges in column chromatography, particularly when using standard silica gel. The acidic nature of silica can lead to strong interactions with the basic compound, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption.

PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₂₂N₂-
Molecular Weight 170.30 g/mol Influences diffusion and elution characteristics.
Appearance SolidThe compound needs to be dissolved in a suitable solvent for loading onto the column.
pKa Estimated to have two basic pKa values, similar to piperazine (pKa₁ ≈ 5.3-5.7, pKa₂ ≈ 9.7-9.8) and 1-methylpiperazine (pKa ≈ 9.2-9.7).[1][2][3]The basic nature of the compound is the primary cause of challenging interactions with acidic stationary phases like silica gel.
Polarity PolarRequires polar mobile phases for elution.

Strategic Approach to Purification: Choosing Your System

The key to successfully purifying 5-(4-Methylpiperazin-1-yl)pentan-1-amine lies in selecting the appropriate combination of stationary and mobile phases to minimize undesirable interactions and achieve good separation.

Stationary Phase Selection: A Critical Decision

The choice of stationary phase is paramount. Below is a guide to help you select the most suitable option for your specific needs.

stationary_phase_selection start Start: Crude Sample of 5-(4-Methylpiperazin-1-yl)pentan-1-amine decision1 Is standard silica the only available stationary phase? start->decision1 silica Standard Silica Gel alumina Alumina (Neutral or Basic) silica->alumina If tailing persists amine_silica Amine-Functionalized Silica alumina->amine_silica For improved reproducibility decision1->silica Yes decision2 Are you experiencing irreversible adsorption or degradation on silica? decision1->decision2 No decision2->alumina Consider as an alternative decision2->amine_silica Recommended for best results

Caption: Decision tree for stationary phase selection.

  • Standard Silica Gel: While being the most common and economical choice, it is acidic and will likely require mobile phase modification to achieve good results.[4]

  • Alumina (Neutral or Basic): A good alternative to silica for purifying basic compounds like amines.[5][6]

  • Amine-Functionalized Silica: This is often the best choice for purifying basic amines. The amine groups on the silica surface create a more basic environment, leading to improved peak shape and separation without the need for mobile phase additives.[7][8]

Mobile Phase (Solvent System) Selection

The choice of solvent system depends on the polarity of the compound and the chosen stationary phase. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

For Standard Silica Gel:

The addition of a small amount of a basic modifier is crucial to prevent peak tailing.

Solvent SystemRatio (v/v)Basic ModifierComments
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 90:100.1 - 1% Triethylamine (TEA) or Ammonia in MeOHA good starting point for polar amines.[5]
Chloroform (CHCl₃) / Methanol (MeOH)99:1 to 90:100.1 - 1% Triethylamine (TEA) or Ammonia in MeOHSimilar to DCM/MeOH, but chloroform is more toxic.
Ethyl Acetate (EtOAc) / Hexane10:90 to 100:00.1 - 1% Triethylamine (TEA)Suitable for less polar impurities.
For Alumina (Neutral or Basic):

Basic modifiers are generally not required.

Solvent SystemRatio (v/v)Comments
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 95:5Good for eluting polar compounds.
Ethyl Acetate (EtOAc) / Hexane20:80 to 100:0Effective for a wide range of polarities.
For Amine-Functionalized Silica:

Basic modifiers are not needed.

Solvent SystemRatio (v/v)Comments
Ethyl Acetate (EtOAc) / Hexane10:90 to 100:0A standard choice for this stationary phase.[4]
Dichloromethane (DCM) / Methanol (MeOH)98:2 to 90:10For more polar compounds.

Experimental Protocols

Below are step-by-step protocols for purifying 5-(4-Methylpiperazin-1-yl)pentan-1-amine using different stationary phases.

Protocol 1: Purification using Silica Gel with Triethylamine (TEA)

silica_gel_protocol cluster_prep Preparation cluster_purification Purification cluster_workup Work-up tlc 1. TLC Analysis: Develop a solvent system (e.g., DCM/MeOH) with 1% TEA to get an Rf of 0.2-0.4. column_packing 2. Column Packing: Pack the column with silica gel in the chosen non-polar solvent (e.g., DCM). tlc->column_packing equilibration 3. Equilibration: Equilibrate the column with the eluting solvent system containing 1% TEA until the eluent is basic. column_packing->equilibration sample_loading 4. Sample Loading: Dissolve the crude compound in a minimum amount of the eluent and load it onto the column. equilibration->sample_loading elution 5. Elution: Elute with the chosen solvent system. Collect fractions. sample_loading->elution monitoring 6. Monitoring: Monitor the fractions by TLC. elution->monitoring pooling 7. Pooling & Evaporation: Combine the pure fractions and evaporate the solvent. monitoring->pooling tea_removal 8. TEA Removal: Co-evaporate with a non-polar solvent (e.g., toluene) to remove residual TEA. pooling->tea_removal

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 5-(4-Methylpiperazin-1-yl)pentan-1-amine Coupling

Welcome to the technical support center for the optimization of coupling reactions involving 5-(4-methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving 5-(4-methylpiperazin-1-yl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific amide bond formation.

Introduction: The Challenge of Coupling 5-(4-Methylpiperazin-1-yl)pentan-1-amine

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a diamine with two distinct nucleophilic centers: a primary aliphatic amine and a tertiary amine within the methylpiperazine ring. This structural feature presents a unique challenge in amide coupling reactions, where chemoselectivity and the mitigation of side reactions are paramount. The primary amine is the desired site of acylation, while the tertiary amine can potentially interfere with the reaction through various mechanisms.

Reaction temperature is a critical parameter that can significantly influence the rate, yield, and purity of the desired amide product. A systematic approach to optimizing this parameter is essential for a robust and scalable process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the coupling of 5-(4-methylpiperazin-1-yl)pentan-1-amine.

Question 1: I am observing a low yield of my desired amide product. What are the likely causes related to reaction temperature?

Answer:

Low yields in the coupling of 5-(4-methylpiperazin-1-yl)pentan-1-amine can often be attributed to several temperature-dependent factors:

  • Inadequate Activation at Low Temperatures: At low temperatures (e.g., 0 °C to room temperature), the activation of the carboxylic acid by coupling reagents like EDC or HATU may be too slow to compete with the hydrolysis of the activated species, especially if trace amounts of water are present. This leads to the consumption of the coupling reagent without productive amide bond formation.

  • Side Reactions at High Temperatures: Elevated temperatures (typically above 40-50 °C) can accelerate undesirable side reactions.[1] For carbodiimide-based couplings (e.g., with EDC), high temperatures can promote the rearrangement of the O-acylisourea intermediate to a less reactive N-acylurea, effectively halting the reaction.[2]

  • Thermal Degradation of Reagents or Products: Some coupling reagents, particularly uronium salts like HATU, can be less stable at higher temperatures, leading to decomposition and a decrease in coupling efficiency.[3] The desired product or starting materials may also be thermally labile.

Question 2: I am seeing multiple spots on my TLC/LC-MS, suggesting the formation of byproducts. What are the potential temperature-related side reactions with this specific diamine?

Answer:

The presence of multiple amine functionalities in 5-(4-methylpiperazin-1-yl)pentan-1-amine makes it susceptible to specific side reactions, the rates of which are often influenced by temperature:

  • Reaction at the Tertiary Amine: While the tertiary amine of the piperazine ring is significantly less nucleophilic than the primary amine, at elevated temperatures, it can still interact with the activated carboxylic acid or the coupling reagent. This can lead to the formation of a stable acylammonium intermediate, which is unproductive.

  • Catalyst Quenching: The tertiary amine can act as a base and quench the coupling reagent or catalyst, especially at higher temperatures where molecular motion is increased.

  • Intramolecular Cyclization: Depending on the carboxylic acid coupling partner, there might be a possibility of intramolecular cyclization, although this is less likely with a pentyl chain. Elevated temperatures could potentially favor such side reactions if the conformation is suitable.

  • Epimerization: For chiral carboxylic acids, higher temperatures can increase the rate of epimerization at the α-carbon, leading to a loss of stereochemical purity.[4]

Question 3: How does temperature affect the choice between EDC/NHS and HATU for this coupling?

Answer:

The optimal temperature profile can depend on the chosen coupling reagent:

  • EDC/NHS: This is a cost-effective and widely used method. The activation of the carboxylic acid with EDC is often performed at 0 °C to minimize side reactions like N-acylurea formation. The subsequent addition of the amine and reaction can then be allowed to proceed at room temperature. For sluggish reactions involving sterically hindered substrates, gentle heating (e.g., to 40 °C) might be beneficial, but this must be carefully monitored for byproduct formation.[5]

  • HATU: HATU is a more powerful coupling reagent, often used for challenging couplings, including those with less nucleophilic amines or sterically hindered substrates.[6] HATU-mediated couplings are typically rapid and can often be performed efficiently at room temperature.[1] In some cases, for particularly difficult couplings, gentle heating to 40-50 °C can improve yields.[1] However, it's crucial to be aware that HATU can also promote side reactions if not used correctly.

Question 4: What is a systematic approach to optimizing the reaction temperature?

Answer:

A systematic approach involves screening a range of temperatures and analyzing the impact on yield and purity. A typical workflow would be to run the reaction at three to four different temperatures, for example:

  • 0 °C to room temperature

  • Room temperature (approx. 20-25 °C)

  • 40 °C

  • 60 °C

Each reaction should be monitored over time using a suitable analytical technique like LC-MS to determine the rate of product formation and the emergence of any byproducts.

Experimental Protocol: Temperature Optimization for the Coupling of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

This protocol provides a step-by-step methodology for a temperature optimization study using EDC/HOBt as the coupling reagents.

Materials:

  • Carboxylic acid of interest

  • 5-(4-Methylpiperazin-1-yl)pentan-1-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Magnetic stirrers and stir bars

  • Temperature-controlled reaction blocks or oil baths

  • Analytical instruments (TLC plates, LC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the carboxylic acid in anhydrous DMF.

    • Prepare a stock solution of 5-(4-methylpiperazin-1-yl)pentan-1-amine in anhydrous DMF.

    • Prepare a stock solution of EDC·HCl and HOBt in anhydrous DMF.

    • Prepare a stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • Set up four reaction vessels, each with a magnetic stir bar.

    • Label the vessels with the intended reaction temperatures: "0 °C to RT", "RT", "40 °C", and "60 °C".

  • Reagent Addition (Example for one reaction vessel):

    • To a reaction vessel, add the carboxylic acid solution (1.0 equivalent).

    • Add the HOBt solution (1.2 equivalents).

    • Cool the vessel to 0 °C in an ice bath.

    • Add the EDC·HCl solution (1.2 equivalents) portion-wise and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the 5-(4-methylpiperazin-1-yl)pentan-1-amine solution (1.1 equivalents).

    • Add DIPEA (2.5 equivalents) dropwise.

  • Temperature Control:

    • For the "0 °C to RT" reaction, remove the ice bath after the addition of all reagents and allow the reaction to warm to room temperature naturally.

    • For the "RT" reaction, maintain the temperature at approximately 20-25 °C.

    • For the "40 °C" and "60 °C" reactions, place the vessels in pre-heated reaction blocks or oil baths.

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a small amount of water.

    • Analyze the quenched aliquot by LC-MS to determine the percentage conversion to the desired product and to identify any byproducts.[7]

  • Data Analysis:

    • Plot the percentage conversion versus time for each temperature.

    • Analyze the purity of the product at the final time point for each temperature.

    • Determine the optimal temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation

The following table summarizes the expected outcomes of a temperature optimization study for the coupling of 5-(4-methylpiperazin-1-yl)pentan-1-amine with a generic carboxylic acid.

Temperature (°C)Reaction Time (h)Expected Yield (%)Purity (%)Common Observations and Potential Issues
0 to RT12-2460-75>95Slower reaction rate, but generally cleaner reaction profile with minimal side products.
RT (~25)4-875-85>95Good balance of reaction rate and cleanliness. Often the optimal starting point.
402-480-9090-95Faster reaction rate, but potential for increased formation of N-acylurea and other minor byproducts.[2]
601-270-80<90Very fast reaction, but significant increase in byproduct formation, potentially including N-acylurea and products from reaction at the tertiary amine.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the temperature optimization experiment.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions: - Carboxylic Acid - Diamine - EDC/HOBt - DIPEA setup_vessels Set up 4 Reaction Vessels prep_reagents->setup_vessels add_reagents Add Reagents in Sequence: 1. Acid + HOBt 2. Cool to 0°C 3. EDC (Activate) 4. Diamine 5. DIPEA setup_vessels->add_reagents temp_0 0°C to RT add_reagents->temp_0 temp_RT Room Temp add_reagents->temp_RT temp_40 40°C add_reagents->temp_40 temp_60 60°C add_reagents->temp_60 monitor Monitor by LC-MS at t = 1, 2, 4, 8, 24h temp_0->monitor temp_RT->monitor temp_40->monitor temp_60->monitor analyze_data Analyze: - Reaction Rate - Final Yield - Purity Profile monitor->analyze_data determine_optimum Determine Optimal Temperature analyze_data->determine_optimum

Sources

Optimization

Technical Support Center: Recrystallization of 5-(4-Methylpiperazin-1-yl)pentan-1-amine Hydrochloride Salts

Welcome to the technical support center for the purification of piperazine-containing active pharmaceutical ingredients (APIs). This guide provides in-depth strategies and troubleshooting advice for the recrystallization...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperazine-containing active pharmaceutical ingredients (APIs). This guide provides in-depth strategies and troubleshooting advice for the recrystallization of hydrochloride salts of 5-(4-Methylpiperazin-1-yl)pentan-1-amine, a compound notable for its hydrophilic nature and potential to form multiple hydrochloride salts. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this highly polar and flexible molecule.

Understanding the Molecule: Key Physicochemical Properties

5-(4-Methylpiperazin-1-yl)pentan-1-amine is a diamine with two basic centers: a primary amine at the end of the pentyl chain and a tertiary amine within the N-methylpiperazine ring. This structure allows for the formation of both mono- and di-hydrochloride salts. The presence of the piperazine moiety, a known hygroscopic and highly water-soluble entity, along with a flexible aliphatic chain, presents unique challenges in crystallization.[1]

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyValueSource
Piperazine pKa15.35[2]
Piperazine pKa29.73[2]
N-Methylpiperazine SolubilityMiscible in water, ethanol, and ether[3][4]
Piperazine SolubilityFreely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the recrystallization of 5-(4-Methylpiperazin-1-yl)pentan-1-amine hydrochloride salts in a question-and-answer format.

Q1: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common phenomenon with amine salts and highly polar compounds, where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[5][6] This often occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated at a temperature above the compound's melting point.[7] The resulting oil can trap impurities, hindering purification.

Causality and Solutions:

  • High Solute Concentration and Rapid Cooling: A high concentration of the hydrochloride salt combined with rapid cooling can lead to a state of supersaturation where the solute has insufficient time to organize into a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow the solution to cool much more slowly. An insulated container or a programmable cooling bath can facilitate gradual cooling.[8]

  • Inappropriate Solvent System: The polarity of the solvent may be too high, preventing the compound from precipitating effectively.

    • Solution: Employ a two-solvent (or mixed-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol, methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) in which the compound is less soluble, until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[9][10] This controlled reduction in solubility encourages crystal formation over oiling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.[11]

    • Solution: If impurities are suspected, consider a pre-purification step. This could involve washing the crude salt with a solvent in which the desired compound is sparingly soluble but the impurities are, such as cold acetone or ethyl acetate.[12] Alternatively, treating the solution with activated charcoal before hot filtration can remove colored and some organic impurities.[5]

Q2: I am experiencing very low or no crystal formation upon cooling. What are the likely causes and remedies?

A2: The absence of crystal formation typically points to a solution that is not sufficiently saturated or to kinetic barriers to nucleation.[8]

Causality and Solutions:

  • Excessive Solvent: This is the most frequent reason for poor or no crystallization.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure or by gentle heating.[8] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation without Nucleation: The solution may be supersaturated, but the crystals lack a surface to initiate growth.

    • Solution 1: Seeding: Introduce a "seed crystal" of the pure compound into the cooled solution. This provides a template for further crystal growth.[6][13]

    • Solution 2: Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation sites.[13]

    • Solution 3: Lower Temperature: If initial cooling to room temperature is unsuccessful, further cooling in an ice bath or refrigerator may be necessary to induce crystallization.[14]

Q3: The purity of my recrystallized product is not improving significantly. What strategies can I employ?

A3: If purity remains an issue after recrystallization, it's likely that the impurities have similar solubility profiles to your target compound or are being trapped within the crystal lattice.

Causality and Solutions:

  • Co-crystallization of Impurities: Structurally similar impurities, such as byproducts from the synthesis, can co-crystallize with the desired product.[1]

    • Solution 1: Multiple Recrystallizations: A second recrystallization from a different solvent system may be effective. The change in solvent can alter the solubility of both the desired compound and the impurities, potentially leading to better separation.

    • Solution 2: pH Adjustment: The two amine groups in your molecule have different pKa values. It might be possible to selectively precipitate either the mono- or di-hydrochloride salt by careful control of the pH. This could leave certain impurities in the solution.

  • Rapid Crystal Growth: Fast crystal formation can trap solvent and soluble impurities within the crystal lattice.[7]

    • Solution: As mentioned previously, ensure slow cooling to allow for the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing 5-(4-Methylpiperazin-1-yl)pentan-1-amine hydrochloride?

A1: Given the high polarity of the hydrochloride salt, a polar protic solvent is a good starting point. Alcohols such as isopropanol or ethanol are often effective for dissolving amine hydrochlorides.[12] A two-solvent system is highly recommended for this compound. A common and effective approach is to dissolve the salt in a minimal amount of hot isopropanol or methanol and then slowly add an anti-solvent like diethyl ether or ethyl acetate until turbidity is observed.[15]

Table 2: Suggested Solvent Systems for Recrystallization

Good Solvent (High Polarity)Anti-Solvent (Lower Polarity)Rationale
IsopropanolDiethyl EtherIsopropanol effectively dissolves the hydrochloride salt at elevated temperatures, while diethyl ether is a poor solvent for salts, promoting precipitation upon cooling.
MethanolEthyl AcetateMethanol is a highly polar solvent that can dissolve very polar compounds. Ethyl acetate is a less polar anti-solvent.
Ethanol/WaterAcetoneA small amount of water can increase the initial solubility of the highly polar salt, while acetone can act as an effective anti-solvent.

Q2: Should I aim to crystallize the mono- or di-hydrochloride salt?

A2: The form you target will depend on your downstream applications and the ease of purification. The di-hydrochloride salt is generally more polar and may have different solubility characteristics than the mono-hydrochloride. Often, the di-hydrochloride is less soluble in organic solvents, which can be advantageous for precipitation. Experimentally, you can control the salt form by the stoichiometry of the hydrochloric acid used in the salt formation step.

Q3: Can I use column chromatography to purify this compound?

A3: While possible, chromatographic purification of such a polar and basic compound can be challenging. It tends to show poor retention on reverse-phase columns and may interact strongly with silica gel in normal-phase chromatography, leading to tailing and poor separation.[1] Recrystallization is often a more practical and scalable purification method for this type of salt. If chromatography is necessary, specialized columns, such as those with an amine-functionalized stationary phase, may be required.[16]

Experimental Protocols

Protocol 1: General Recrystallization from a Two-Solvent System (Isopropanol/Diethyl Ether)

This protocol is a general guideline and may require optimization for your specific sample and impurity profile.

  • Dissolution: In a fume hood, place the crude 5-(4-Methylpiperazin-1-yl)pentan-1-amine hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol and heat the mixture with stirring until the solid completely dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3]

  • Addition of Anti-Solvent: While the isopropanol solution is still warm, slowly add diethyl ether dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.[10]

  • Clarification: Gently reheat the solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container. Once at room temperature, you may place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Alternative Purification via Acetate Salt Formation

If direct recrystallization of the hydrochloride salt is problematic, conversion to a different salt, such as the diacetate, followed by recrystallization and then conversion back to the hydrochloride, can be an effective strategy.[17]

  • Free Base Generation: Dissolve the crude hydrochloride salt in water and basify with a strong base (e.g., NaOH) to a pH >11. Extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Acetate Salt Formation: Dissolve the crude free base in acetone. Slowly add a stoichiometric amount of glacial acetic acid.[17]

  • Recrystallization of Acetate Salt: The piperazine diacetate salt may precipitate directly. If not, cool the solution to induce crystallization. The salt can be recrystallized from a suitable solvent system (e.g., acetone/hexane).

  • Conversion back to Hydrochloride Salt: Dissolve the purified acetate salt in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or bubble HCl gas through the solution to precipitate the pure hydrochloride salt.

Visualizations

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow start Crude Hydrochloride Salt dissolve Dissolve in Minimal Hot Solvent (e.g., Isopropanol) start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter Insoluble Impurities? add_anti Add Anti-Solvent (e.g., Diethyl Ether) to Turbidity dissolve->add_anti No Insolubles hot_filter->add_anti reheat Reheat to Clarify add_anti->reheat cool Slow Cooling (Room Temp -> Ice Bath) reheat->cool filter_wash Vacuum Filtration & Wash with Cold Anti-Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end

Caption: A generalized workflow for the recrystallization of hydrochloride salts using a two-solvent system.

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

OilingOutTroubleshooting start Problem: 'Oiling Out' Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot 'Good' Solvent (Reduce Concentration) reheat->add_solvent Option 1 change_solvent Try a Different Solvent System reheat->change_solvent Option 2 pre_purify Pre-purify Crude Material (e.g., wash with acetone) reheat->pre_purify Option 3 (if impurities suspected) slow_cool Cool Very Slowly add_solvent->slow_cool success Crystal Formation slow_cool->success change_solvent->success pre_purify->success

Caption: A decision tree for addressing the common issue of "oiling out" during recrystallization.

References

  • ChemBK. N-Methyl piperazine - Physico-chemical Properties. [Link]

  • LibreTexts. Recrystallization - Single Solvent. [Link]

  • LibreTexts. 3.5: Inducing Recrystallization. [Link]

  • Hovorka, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Olin, J. F. (1959). U.S. Patent No. 2,919,275. U.S.
  • Alpha Chemika. N-METHYL PIPERAZINE For Synthesis. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Kubochem. N-Methylpiperazine. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • DTIC. Hydrolysis of Oil-Dispersed Amine Salts. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • HBCSE. Recrystallization. [Link]

  • LibreTexts. 3.6F: Troubleshooting. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Google Patents.
  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. [Link]

  • Reddit. Work-up of a zwitterion?. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Google Patents.
  • PolyU Institutional Research Archive. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. [Link]

  • PubMed. Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction. [Link]

  • ResearchGate. A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis. [Link]

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • AWS. A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure. [Link]

  • PubChem. 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR chemical shift assignments for 5-(4-Methylpiperazin-1-yl)pentan-1-amine, a compound of interest for its potential applications in medicinal chemistry.

This document moves beyond a simple listing of spectral data. It is designed to offer a practical, field-proven perspective on interpreting the ¹H NMR spectrum of this molecule. We will delve into the causal factors governing the observed chemical shifts, grounded in fundamental principles of magnetic resonance and supported by comparative data from analogous structures.

The Structural Elucidation Workflow

The process of assigning ¹H NMR chemical shifts is a systematic endeavor that combines predictive methodologies with empirical data analysis. For novel compounds like 5-(4-Methylpiperazin-1-yl)pentan-1-amine, where a reference spectrum may not be readily available, a predictive approach is an invaluable first step. This typically involves the use of specialized software that leverages extensive databases of known chemical shifts and coupling constants.[1][2][3][4] These predictions are then refined by comparing them with the known spectra of structurally related fragments.

Experimental Protocol: A Validated Approach

While a specific experimental spectrum for the title compound is not publicly available, the following protocol outlines a robust and reliable method for acquiring high-quality ¹H NMR data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single, well-defined residual solvent peak at approximately 7.26 ppm. For compounds with exchangeable protons (e.g., amines), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be employed to observe or exchange these signals.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a high signal-to-noise ratio on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[5] A small amount (e.g., 1% v/v) is added to the sample to provide a reference point for the chemical shift scale.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify spectral interpretation.

  • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR acquisition.

  • Key Parameters:

    • Spectral Width: A sweep width of at least 12 ppm is generally sufficient to cover the entire chemical shift range for most organic molecules.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for adequate resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, leading to accurate integration.

    • Number of Scans: The number of scans can be adjusted to achieve the desired signal-to-noise ratio, with 16 or 32 scans being a common starting point.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

¹H NMR Spectral Analysis of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

The structure of 5-(4-Methylpiperazin-1-yl)pentan-1-amine presents several distinct proton environments, which can be predicted based on the electronic effects of the neighboring functional groups.

Figure 1. Molecular structure of 5-(4-Methylpiperazin-1-yl)pentan-1-amine with proton labeling.

Assignment Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
aH₁~1.1-1.6Broad singlet2HThe chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects.[6][7] They often appear as a broad signal that may exchange with D₂O.
bH₂~2.7-2.9Triplet2HProtons on a carbon adjacent to an amine group are deshielded and typically appear in this region.[8] The signal is split into a triplet by the neighboring CH₂ group (H₃).
cH₃, H₄~1.3-1.6Multiplet4HThese methylene protons in the middle of the alkyl chain are in a relatively shielded environment, similar to those in alkanes.[9][10] Their signals will be complex multiplets due to coupling with adjacent CH₂ groups.
dH₅~2.3-2.5Triplet2HThese protons are adjacent to the nitrogen of the piperazine ring, causing a downfield shift. The signal is a triplet due to coupling with the neighboring CH₂ group (H₄).
eH₆, H₉~2.4-2.6Broad multiplet8HThese are the eight protons on the piperazine ring. Their signals often overlap and appear as a broad multiplet. Their chemical shift is influenced by the two nitrogen atoms in the ring.[11][12]
fH₁₀~2.2-2.3Singlet3HThe methyl group attached to the nitrogen is deshielded and appears as a singlet as there are no adjacent protons to couple with.[11]

Causality Behind Chemical Shifts:

  • Electronegativity: The nitrogen atoms in the molecule are more electronegative than carbon and hydrogen. This property causes a withdrawal of electron density from the adjacent protons, a phenomenon known as deshielding.[5][6] Deshielded protons experience a stronger effective magnetic field and therefore resonate at a higher frequency (downfield). This effect is clearly observed for the protons on the carbons directly attached to the nitrogen atoms (H₂, H₅, H₆, H₉, and H₁₀).

  • Inductive Effect: The deshielding effect of the nitrogen atoms diminishes with distance. This is why the protons in the middle of the pentane chain (H₃ and H₄) are found at a more upfield position, similar to those in simple alkanes.[8]

  • Spin-Spin Coupling: The multiplicity of each signal (e.g., singlet, triplet, multiplet) is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. This provides crucial information about the connectivity of the atoms in the molecule.

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predicted chemical shifts, we can compare them with the experimental data of analogous structures.

  • 1,5-Diaminopentane: The protons on the carbons adjacent to the amine groups in 1,5-diaminopentane appear at approximately 2.68 ppm, and the central methylene protons are found around 1.26-1.53 ppm.[13] This aligns well with our predictions for the pentane chain in our target molecule.

  • N-Methylpiperazine: In N-methylpiperazine, the protons on the piperazine ring appear as two multiplets around 2.37 ppm and 2.88 ppm, and the N-methyl protons are a singlet at approximately 2.26 ppm.[11] This supports our assignments for the piperazine and N-methyl groups in 5-(4-Methylpiperazin-1-yl)pentan-1-amine.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the ¹H NMR chemical shift assignments of 5-(4-Methylpiperazin-1-yl)pentan-1-amine. By integrating predictive methods with a thorough understanding of the fundamental principles of NMR spectroscopy and comparative data analysis, researchers can confidently elucidate the structure of this and other novel molecules. The provided experimental protocol offers a validated starting point for obtaining high-quality data, ensuring the integrity and reproducibility of the analytical results.

References

  • NMR Predict Desktop - Modgraph. Available from: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available from: [Link]

  • NMR Software & Simulations - BioPchem. Available from: [Link]

  • nmrshiftdb2 - open nmr database on the web. Available from: [Link]

  • Download NMR Predict - Mestrelab. Available from: [Link]

  • 5.2 Chemical Shift - MRI Questions. Available from: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]

  • (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

  • 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem. Available from: [Link]

  • Table of characteristic proton NMR chemical shifts. type of proton type of compound chemical shift range, ppm RCH3 1Г aliphatic. Available from: [Link]

  • 1H NMR chemical shift ppm table. Available from: [Link]

  • Proton NMR Table - MSU chemistry. Available from: [Link]

  • pentane's low high resolution H-1 proton nmr spectrum of pentane analysis interpretation of of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... - ResearchGate. Available from: [Link]

  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. Available from: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available from: [Link]

  • N-Methylpiperazine - Wikipedia. Available from: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Executive Summary & Molecule Profile[1] In the development of PROTACs, CNS-active ligands, and multivalent drug conjugates, the N-methylpiperazine moiety is a privileged pharmacophore due to its solubility and basicity....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the development of PROTACs, CNS-active ligands, and multivalent drug conjugates, the N-methylpiperazine moiety is a privileged pharmacophore due to its solubility and basicity. However, when linked via aliphatic chains—such as in 5-(4-Methylpiperazin-1-yl)pentan-1-amine (referred to herein as 5-MPPA )—identification of metabolites and impurities requires a precise understanding of fragmentation kinetics.

This guide provides a technical comparison of the fragmentation behavior of 5-MPPA against its structural analogues. We analyze the competition between charge-remote fragmentation and charge-proximal inductive cleavage, providing a validated roadmap for structural confirmation.

The Subject: 5-MPPA
  • Formula:

    
    
    
  • Exact Mass: 185.1892 Da

  • Precursor Ion

    
    : m/z 186.1970
    
  • Key Feature: A "bifunctional" base containing a primary amine (tail) and an N-methylpiperazine (head), separated by a flexible C5 pentyl linker.

Comparative Fragmentation Analysis

To validate the identity of 5-MPPA, it must be distinguished from its metabolic analogues (e.g., alcohols formed by oxidative deamination) and chain-length homologues. The following comparison highlights the "Fingerprint" ions that differentiate these species.

Table 1: Comparative MS/MS Signatures (ESI+, CID)
Feature5-MPPA (Subject) Analogue A: 5-MPPA-OH (Alcohol) Analogue B: 3-MPPA (Propyl Linker)
Structure Amine Terminus (

)
Hydroxyl Terminus (

)
Short Linker (

vs

)
Precursor (

)
m/z 186.20m/z 187.18m/z 158.16
Primary Neutral Loss -17 Da (

)

m/z 169
-18 Da (

)

m/z 169
-17 Da (

)

m/z 141
Diagnostic Headgroup m/z 113 (High Intensity)m/z 113 (High Intensity)m/z 113 (Very High Intensity)
Ring Fragment m/z 70, 71m/z 70, 71m/z 70, 71
Linker Stability Moderate (C5 chain allows coiling)ModerateLow (C3 promotes rapid cleavage)
Optimal CE 25–35 eV20–30 eV30–40 eV
Key Differentiator: The "113" vs. "169" Ratio
  • 5-MPPA: The loss of ammonia (m/z 169) is a facile process driven by the primary amine. However, at higher collision energies (CE > 30 eV), the spectrum is dominated by m/z 113 (the N-methylpiperazine methylene cation).

  • Alcohol Analogue: Shows a similar m/z 169 product (via water loss), making high-resolution MS (HRMS) critical to distinguish the mass defect (NH3 = 17.0265 vs OH2 = 18.0106).

Mechanistic Fragmentation Pathways[4][5]

Understanding why these fragments form is essential for troubleshooting unknown spectra. The fragmentation of 5-MPPA is governed by the high proton affinity of the N-methyl nitrogen.

The Pathway Logic
  • Protonation: The most basic site is the

    
    -methyl nitrogen of the piperazine ring.
    
  • Inductive Cleavage (Formation of m/z 113): The positive charge on the piperazine nitrogen induces electron withdrawal, weakening the C-C bond alpha to the ring. This generates the characteristic (4-methylpiperazin-1-yl)methyl cation (m/z 113) .

  • Charge Remote Fragmentation (Loss of

    
    ):  The primary amine at the end of the pentyl chain can undergo neutral loss of ammonia, generating a cyclic cation or an alkene-terminated species (m/z 169).
    
  • Ring Opening (Retro-Alkyl Cleavage): At high energy, the piperazine ring itself fragments, yielding m/z 70 (C4H8N+) and m/z 58 .

Visualization of Signaling Pathways

FragmentationPathway cluster_legend Reaction Type Parent Parent Ion [M+H]+ m/z 186.20 Intermediate Des-amino Cation m/z 169.17 Parent->Intermediate Neutral Loss -NH3 (17 Da) Diagnostic Diagnostic Headgroup (N-Me-Pip-CH2)+ m/z 113.11 Parent->Diagnostic Inductive Cleavage (Alpha to Ring) RingFrag Ring Fragment (C3H8N)+ m/z 58.06 Diagnostic->RingFrag Ring Opening High CE RingFrag2 Immonium Ion m/z 70.06 Diagnostic->RingFrag2 RDA-like Cleavage Key1 Blue Arrow: Primary Path Key2 Red Arrow: High Energy Path

Figure 1: Mechanistic fragmentation pathway of 5-MPPA. The formation of m/z 113 is the primary diagnostic event.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility, follow this standardized LC-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic ions.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-MPPA in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Reasoning: Methanol ensures solubility; Formic acid ensures full protonation of the piperazine ring (

      
       generation).
      
  • Concentration: Target 1 µM (approx. 185 ng/mL). Avoid higher concentrations to prevent space-charge effects in ion traps.

Step 2: MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • S-Lens RF Level: 55%.

    • Note: If m/z 169 is observed in the MS1 (full scan), lower the S-Lens/Cone voltage, as this indicates in-source fragmentation (loss of ammonia).

Step 3: Data Acquisition (Targeted MS2)
  • Isolation Window: 1.0 Da (Standard) or 0.4 Da (Complex matrix).

  • Collision Energy (CE) Ramp:

    • Step 1 (Low - 15 eV): Preserves the parent; confirms m/z 186.

    • Step 2 (Med - 25 eV): Generates m/z 169 (NH3 loss) and m/z 113.

    • Step 3 (High - 40 eV): Generates m/z 70, 58 (Ring fragments).

Decision Tree for Unknown Identification

DecisionTree Start Unknown Peak m/z 186.2 Check113 Is m/z 113 present in MS2? Start->Check113 Check169 Is m/z 169 present? Check113->Check169 Yes Result_Iso Isomer/Isobar Check113->Result_Iso No (Not a N-Me-Piperazine) HRMS Check Exact Mass of Neutral Loss Check169->HRMS Yes Result_5MPPA CONFIRMED: 5-MPPA HRMS->Result_5MPPA Loss = 17.02 Da (NH3) Result_Alc IDENTIFIED: Alcohol Derivative HRMS->Result_Alc Loss = 18.01 Da (H2O)

Figure 2: Logical decision tree for distinguishing 5-MPPA from metabolic analogues using MS/MS data.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Methylpiperazine (Electron Ionization).[1] National Institute of Standards and Technology.[1] [Link]

  • Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues.[2][3][4][5] Journal of Chinese Mass Spectrometry Society.[2] [Link]

  • PubChem. (2025). Compound Summary: 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Structural Analogue). National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines).[6][Link]

Sources

Validation

Publish Comparison Guide: IR Spectroscopy of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

Executive Summary & Technical Context 5-(4-Methylpiperazin-1-yl)pentan-1-amine (CAS: 4487-08-5) is a bifunctional building block frequently employed in medicinal chemistry as a linker moiety.[1] It connects a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

5-(4-Methylpiperazin-1-yl)pentan-1-amine (CAS: 4487-08-5) is a bifunctional building block frequently employed in medicinal chemistry as a linker moiety.[1] It connects a pharmacophore via its primary amine to a solubilizing N-methylpiperazine tail.

In drug development, the purity of this linker is critical. Common synthetic routes involve the reduction of 5-(4-methylpiperazin-1-yl)pentanenitrile or the alkylation of 1-methylpiperazine . Therefore, the analytical challenge lies not just in identifying the molecule, but in distinguishing it from these specific precursors.

This guide provides a definitive infrared (IR) spectroscopic profile of the target molecule, contrasting it with its critical synthetic alternatives (precursors and byproducts) to establish a self-validating identification protocol.

Characteristic IR Profile (The Target)

The IR spectrum of 5-(4-Methylpiperazin-1-yl)pentan-1-amine is defined by the coexistence of a primary aliphatic amine and a tertiary piperazine ring .

Functional Group Assignment Table[2]
Frequency Region (

)
Vibration ModeFunctional GroupDiagnostic Characteristic
3300 – 3500 N-H Stretching (Asym. & Sym.)Primary Amine (

)
Doublet . Two distinct bands (weak to medium intensity).[2][3][4] Differentiates from secondary amines (singlet) and tertiary amines (none).[4][5][6][7]
2800 – 2960 C-H StretchingAlkyl Chain & RingStrong, multiple bands. The

group on the piperazine often contributes a specific band near 2780–2800

(Bohlmann band region).
1590 – 1650 N-H Bending (Scissoring)Primary Amine (

)
Medium to strong band. Confirms the presence of the primary amine.
1450 – 1470

Scissoring
Pentyl Chain / RingDiagnostic of the aliphatic backbone.
1130 – 1160 C-N StretchingTertiary Amine (Piperazine)Medium intensity. Often overlaps with other fingerprint bands but essential for ring confirmation.
720 – 900 N-H WaggingPrimary Amine (

)
Broad band, often characteristic of long-chain primary amines (

).

Technical Insight: The absence of a nitrile peak (~2240


) and the presence of the N-H doublet are the primary "Go/No-Go" signals for successful synthesis verification.

Comparative Analysis: Target vs. Alternatives

In a research setting, "alternatives" often refer to the chemical species present before the reaction is complete (precursors) or if the reaction fails (impurities).

Scenario A: Target vs. Nitrile Precursor

Alternative:5-(4-methylpiperazin-1-yl)pentanenitrile This is the most common precursor. The reduction converts the


 group to 

.
FeatureTarget Molecule (Amine)Alternative (Nitrile Precursor)
2240

Absent Strong, Sharp Signal (Diagnostic

stretch)
3300-3500

Doublet (

)
Absent (No N-H)
1600

Present (

Bend)
Absent
Scenario B: Target vs. Starting Material

Alternative:1-Methylpiperazine If the alkylation of the pentyl chain is incomplete, this secondary amine remains.

FeatureTarget Molecule (Tertiary/Primary)Alternative (Secondary Amine)
3300-3500

Doublet (Primary Amine)Singlet (Secondary Amine N-H stretch)
Fingerprint Complex (Pentyl chain bands present)Simple (Only ring vibrations)
Scenario C: Target vs. Hydroxyl Analog

Alternative:5-(4-methylpiperazin-1-yl)pentan-1-ol Used if converting an alcohol to an amine via mesylation/azidation.

FeatureTarget Molecule (Amine)Alternative (Alcohol)
3200-3600

Sharp/Medium DoubletBroad, Strong Singlet (O-H Stretch)
1050-1150

C-N StretchStrong C-O Stretch (often overlaps, but O-H is definitive)

Visualization of Analytical Logic

The following decision tree illustrates the self-validating workflow to confirm the identity of 5-(4-Methylpiperazin-1-yl)pentan-1-amine using IR spectroscopy.

IRSpectrumLogic Start Unknown Sample Spectrum CheckCN Check 2240 cm⁻¹ (Nitrile Region) Start->CheckCN IsNitrile Signal Present: Precursor (Nitrile) CheckCN->IsNitrile Strong Peak CheckOH Check 3200-3600 cm⁻¹ Shape CheckCN->CheckOH Absent IsAlcohol Broad Singlet: Alcohol Analog CheckOH->IsAlcohol Broad Band CheckNH Analyze N-H Region (3300-3500 cm⁻¹) CheckOH->CheckNH Sharp Bands IsSecondary Sharp Singlet: 1-Methylpiperazine CheckNH->IsSecondary One Band IsTarget Sharp Doublet + 1600 cm⁻¹ Bend: Target: 5-(4-Methylpiperazin-1-yl)pentan-1-amine CheckNH->IsTarget Two Bands

Figure 1: Logical decision tree for distinguishing the target amine from common synthetic impurities using IR spectroscopy.

Experimental Protocol: ATR-FTIR Analysis

This protocol ensures high reproducibility for liquid or low-melting solid samples of the target amine.

Prerequisites:

  • Instrument: FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).

  • Resolution: 4

    
    .
    
  • Scans: 16-32 scans.

Step-by-Step Methodology:

  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum. Why? To subtract atmospheric

      
       (~2350 
      
      
      
      ) and
      
      
      which can interfere with the amine region.
  • Sample Application:

    • Apply 10-20

      
       of the neat liquid (or a small spatula tip if solid) directly onto the center of the crystal.
      
    • Note: If the sample is a salt (e.g., HCl salt), ensure good contact by applying pressure with the anvil. Salts will show broadened ammonium (

      
      ) bands (~3000 
      
      
      
      ) rather than the sharp amine doublet. Free basing the sample with dilute NaOH and extracting into DCM (then evaporating) is recommended for clear identification.
  • Data Acquisition:

    • Scan from 4000 to 600

      
      .
      
    • Monitor the peak height at 2900

      
      . It should be between 0.2 and 0.8 Absorbance units for optimal signal-to-noise ratio.
      
  • Post-Processing:

    • Apply baseline correction if the baseline drifts significantly.

    • Identify the diagnostic peaks (3300-3500 doublet, 1600 bend, absence of 2240).[4]

Synthesis Pathway & Monitoring

Understanding the synthesis helps anticipate which IR peaks to monitor.

SynthesisPath SM1 1-Methylpiperazine (Secondary Amine) Inter Intermediate: Nitrile Derivative SM1->Inter Alkylation (-HCl) Reagent 5-Chloropentanenitrile (Nitrile) Reagent->Inter Target Product: 5-(4-Methylpiperazin-1-yl) pentan-1-amine Inter->Target Reduction (LiAlH4 or H2/Cat)

Figure 2: Synthesis pathway highlighting the transformation from Secondary Amine + Nitrile → Tertiary Amine + Primary Amine.

References

  • NIST Chemistry WebBook. IR Spectrum of 1-Pentanamine (Primary Amine Standard). National Institute of Standards and Technology.[8] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • PubChem. Compound Summary: 5-(4-Methylpiperazin-1-yl)pentan-1-amine. National Library of Medicine. Available at: [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table: Functional Group Characteristics. Available at: [Link]

Sources

Comparative

A Tale of Two Rings: A Comparative Analysis of Piperazine and Piperidine Pentyl Amine Linkers in Drug Discovery

In the intricate dance of drug design, the linker element of a molecule is often the unsung hero, subtly dictating the efficacy, selectivity, and pharmacokinetic profile of the entire construct. This is particularly true...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the linker element of a molecule is often the unsung hero, subtly dictating the efficacy, selectivity, and pharmacokinetic profile of the entire construct. This is particularly true in the burgeoning field of targeted therapies and bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where the linker's length, rigidity, and chemical nature are paramount. Among the diverse array of linker motifs, saturated heterocycles such as piperidine and piperazine have emerged as "privileged structures," offering a blend of conformational constraint and tunable physicochemical properties.[1] This guide provides an in-depth, objective comparison of piperazine and piperidine rings when incorporated into a pentyl amine linker, offering researchers, scientists, and drug development professionals a data-driven framework for strategic linker selection.

Core Structural and Physicochemical Distinctions

At first glance, piperazine and piperidine are structurally analogous six-membered saturated heterocyclic rings. However, the presence of a second nitrogen atom at the 4-position in piperazine introduces profound differences in their fundamental physicochemical properties, which in turn cascade into distinct biological activities.[1]

The pentyl amine linker itself, a five-carbon chain terminating in a primary amine, provides a degree of flexibility and a key interaction point for target proteins or for further chemical modification. The interplay between this flexible chain and the rigid heterocyclic core is a critical determinant of the overall molecule's behavior.

Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine Pentyl Amine Linkers

PropertyPiperazine-Pentyl-AminePiperidine-Pentyl-AmineRationale and Implications for Drug Design
Basicity (pKa) pKa1 ≈ 5.35, pKa2 ≈ 9.73[2]≈ 11.22[3]The two distinct pKa values of piperazine allow for finer tuning of its ionization state at physiological pH. The lower first pKa means that at pH 7.4, a significant portion of piperazine molecules will be mono-protonated, enhancing aqueous solubility.[4] Piperidine's higher basicity results in a greater proportion of the protonated form at physiological pH, which can foster stronger ionic interactions with acidic residues in a protein's binding pocket but may also impact cell permeability.
Lipophilicity (logP) Lower (more hydrophilic)Higher (more lipophilic)The additional nitrogen atom in piperazine increases its polarity and hydrogen bonding capacity, leading to greater aqueous solubility.[4] This can be advantageous for oral and intravenous drug formulations. Conversely, the more lipophilic nature of piperidine can enhance membrane permeability and access to lipophilic binding pockets within target proteins.
Conformational Rigidity Semi-rigid chair/boat conformationsRigid chair conformationBoth heterocycles introduce conformational rigidity compared to a purely aliphatic linker. This pre-organizes the molecule into a conformation that can be more favorable for binding to a target protein, reducing the entropic penalty of binding.[1][]
Hydrogen Bonding Two potential H-bond acceptors (N atoms)One potential H-bond acceptor (N atom)The presence of two nitrogen atoms in piperazine offers more opportunities for hydrogen bonding interactions with the target protein, potentially increasing binding affinity and specificity.[4]
Metabolic Stability More potential sites for metabolism (two N atoms)Fewer primary sites for metabolism (one N atom)The two nitrogen atoms in piperazine present more sites for metabolic enzymes, such as cytochrome P450s, which could lead to faster clearance or the formation of active or toxic metabolites. Piperidine is generally considered more metabolically stable.[]

Impact on Biological Activity: A Mechanistic Perspective

The choice between a piperazine and a piperidine pentyl amine linker can have profound consequences on a drug candidate's biological activity, influencing its potency, selectivity, and even its mechanism of action.

Target Engagement and Binding Affinity

The differing basicity and hydrogen bonding capabilities of piperazine and piperidine directly impact how a molecule interacts with its biological target. For instance, in the context of G-protein coupled receptors (GPCRs), the protonated nitrogen of the linker often forms a crucial salt bridge with an acidic residue (e.g., aspartate) in the receptor's binding pocket.[6] The higher basicity of piperidine may lead to a stronger ionic interaction in some cases. However, the ability of piperazine to engage in multiple hydrogen bonds could compensate for a slightly weaker ionic interaction, potentially leading to a higher overall binding affinity.

The pentyl amine linker provides the necessary length and flexibility to position the heterocyclic core and the terminal amine optimally within the binding site. Structure-activity relationship (SAR) studies have shown that the length of the alkyl chain is critical, with a pentyl chain often providing an optimal balance of flexibility and reach for many targets.[7][8]

Selectivity

The conformational rigidity imparted by both rings can enhance selectivity by disfavoring binding to off-target proteins that cannot accommodate the constrained linker geometry.[1] The distinct shapes and hydrogen bonding patterns of piperazine and piperidine can be exploited to achieve selectivity between closely related protein isoforms. For example, a target might have a secondary pocket that can be engaged by the second nitrogen of piperazine, an interaction that would be absent with a piperidine linker.

Cellular Permeability and Efflux

The lipophilicity of the linker plays a crucial role in a drug's ability to cross cellular membranes. The more lipophilic piperidine-pentyl-amine linker may exhibit enhanced passive diffusion across the cell membrane. Conversely, the increased hydrophilicity of the piperazine-pentyl-amine linker, while potentially hindering passive diffusion, can reduce recognition by efflux pumps, which are a common mechanism of drug resistance. The protonation state of the linker at physiological pH will also significantly influence its ability to traverse the lipid bilayer.

Pharmacokinetic Considerations: The ADME Profile

A drug's success is not solely determined by its biological activity but also by its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of a piperazine or piperidine pentyl amine linker can significantly impact a molecule's ADME profile.

Solubility

As previously mentioned, the inherent polarity of the piperazine ring generally leads to higher aqueous solubility.[4] This is a highly desirable property for drug candidates, as it can improve oral bioavailability and facilitate formulation for intravenous administration. The terminal primary amine of the pentyl linker also contributes to aqueous solubility, particularly when protonated.

Metabolism

The metabolic stability of the linker is a critical factor in determining a drug's half-life and potential for drug-drug interactions. Piperidine is generally more resistant to metabolic degradation than piperazine.[] The two nitrogen atoms in piperazine provide additional sites for phase I metabolism, primarily through cytochrome P450 enzymes. This can sometimes lead to the formation of active or even toxic metabolites.

Distribution

The physicochemical properties of the linker also influence how a drug distributes throughout the body. The ability of piperazine-containing drugs to cross the blood-brain barrier is often leveraged in the development of central nervous system (CNS) therapeutics.[9] The ionization state and lipophilicity of the linker are key determinants of its ability to access different tissues and compartments.

Synthesis and Experimental Protocols

The synthesis of both piperazine- and piperidine-pentyl amine linkers is well-established in medicinal chemistry. The following protocols provide a general framework for their synthesis and subsequent evaluation.

Synthesis of N-(5-Aminopentyl)piperazine and N-(5-Aminopentyl)piperidine

A common synthetic route involves the reductive amination of a protected amino-aldehyde or amino-ketone with piperazine or piperidine, followed by deprotection. Alternatively, N-alkylation of the heterocycle with a protected 5-bromo- or 5-chloropentylamine can be employed.

Synthesis_Workflow cluster_piperazine Piperazine-Pentyl-Amine Synthesis cluster_piperidine Piperidine-Pentyl-Amine Synthesis P1 Piperazine P2 Protected 5-halopentylamine P3 N-Alkylation P4 Protected Intermediate P5 Deprotection P6 N-(5-aminopentyl)piperazine PD1 Piperidine PD2 Protected 5-halopentylamine PD3 N-Alkylation PD4 Protected Intermediate PD5 Deprotection PD6 N-(5-aminopentyl)piperidine

Experimental Protocol: Comparative In Vitro Binding Assay

This protocol outlines a general method for comparing the binding affinity of drug candidates containing either a piperazine- or piperidine-pentyl amine linker to a target receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of test compounds for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compounds (piperazine- and piperidine-linked molecules).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compounds. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare serial dilutions of test compounds Start->Prep Setup Set up assay plate: membranes, radioligand, and test compounds Prep->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Add scintillation fluid and count radioactivity Wash->Count Analyze Analyze data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperazine or a piperidine pentyl amine linker is a strategic one, contingent on the specific therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and the potential for multipolar interactions, making it a valuable scaffold for a wide range of therapeutics, including CNS-active agents.[9] Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.

Ultimately, both piperazine and piperidine pentyl amine linkers are indispensable tools in the medicinal chemist's arsenal. A thorough understanding of their distinct physicochemical and biological properties, as detailed in this guide, is essential for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Malinowska, B., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ACS Chemical Neuroscience. [Link]

  • Szczepańska, K., et al. (2020). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Huang, H., et al. (2020). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. Request PDF. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Wünsch, B., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Kumar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Lee, D. Y.-W., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Głowacka, I. E., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. [Link]

  • Amani, A. M. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Drug research. [Link]

  • Malinowska, B., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • ResearchGate. (2022). Methods for the catalytic synthesis of piperazine. [Link]

  • Wang, Y., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Kciuk, M., & Bielenica, A. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

  • MDPI. (2025). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. [Link]

  • SciSpace. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • ACS Publications. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]

  • C&EN. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Bridged Piperidine and Piperazine Isosteres. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

  • ChEMBL. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. [Link]

  • Sanjay Chemicals. (n.d.). PIPERIDINE. [Link]

Sources

Validation

A Definitive Guide to the Structural Validation of 5-(4-Methylpiperazin-1-yl)pentan-1-amine: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. For novel compounds such as 5-(4-Methylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. For novel compounds such as 5-(4-Methylpiperazin-1-yl)pentan-1-amine, a derivative of the pharmacologically significant piperazine class, precise structural validation is paramount.[1][2] This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this definitive technique with complementary spectroscopic methods.

The Imperative of Structural Certainty

The biological activity of a molecule is intrinsically linked to its structure. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of therapeutic agents.[2] Even subtle variations in conformation or connectivity can drastically alter a compound's efficacy and safety profile. Therefore, relying on a single analytical method can be misleading. This guide advocates for a multi-faceted approach, anchored by the unequivocal data from X-ray crystallography.

Synthesis Pathway: A Plausible Route

Synthesis_Pathway cluster_synthesis Plausible Synthesis Route 1-Methylpiperazine 1-Methylpiperazine Nucleophilic_Substitution Nucleophilic Substitution 1-Methylpiperazine->Nucleophilic_Substitution 5-Halopentanenitrile 5-Halopentanenitrile 5-Halopentanenitrile->Nucleophilic_Substitution Intermediate_Nitrile 5-(4-Methylpiperazin-1-yl)pentanenitrile Nucleophilic_Substitution->Intermediate_Nitrile Reduction Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate_Nitrile->Reduction Final_Product 5-(4-Methylpiperazin-1-yl)pentan-1-amine Reduction->Final_Product

Caption: Plausible synthetic pathway for 5-(4-Methylpiperazin-1-yl)pentan-1-amine.

Part 1: X-ray Crystallography - The Definitive Structure

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides a three-dimensional map of electron density, from which bond lengths, bond angles, and the overall molecular conformation can be determined with exceptional accuracy.

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth (The Critical, Often Arduous, First Step)

The foundation of a successful X-ray structure determination is the growth of high-quality single crystals. This can be more of an art than a science, often requiring screening of various conditions.

  • Methodology:

    • Purify the synthesized 5-(4-Methylpiperazin-1-yl)pentan-1-amine using column chromatography or distillation to achieve >99% purity.

    • Prepare saturated solutions of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Employ slow evaporation techniques: loosely cap vials containing the saturated solutions and leave them undisturbed in a vibration-free environment.

    • Alternatively, use vapor diffusion. Place a small vial with the concentrated solution inside a larger, sealed jar containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Monitor for the formation of well-defined, transparent crystals over several days to weeks.

  • Causality: The slow change in solvent conditions is crucial to allow the molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder. The choice of solvent is critical as it influences the crystal packing and can even be incorporated into the crystal structure.

Step 2: Data Collection

  • Methodology:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable radiation source (e.g., MoKα radiation, λ = 0.71073 Å).[6]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern detectors, such as CMOS or CCD detectors, are used to record the diffraction pattern.

  • Causality: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.

Step 3: Structure Solution and Refinement

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.[3]

    • The initial model is refined against the experimental data using full-matrix least-squares on F² to optimize the atomic positions, and thermal parameters.[6]

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Causality: Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the structural model, leading to a final, highly accurate representation of the molecule's structure in the crystalline state.

X-ray_Crystallography_Workflow cluster_workflow X-ray Crystallography Workflow Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other analytical techniques that offer insights into the molecule's structure in solution and confirm its identity and purity.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing information.Unambiguous and highly detailed structural information.Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state and may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) Information about the chemical environment of each nucleus, connectivity between atoms, and through-space interactions.Provides structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide detailed structural information about connectivity or stereochemistry.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[7]Fast, simple, and non-destructive. Good for a quick assessment of functional groups.Provides limited information on the overall molecular structure. The spectrum can be complex with overlapping peaks.
In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule in solution.

  • ¹H NMR: Would be expected to show distinct signals for the protons on the pentyl chain, the piperazine ring, and the methyl group. The chemical shifts and coupling patterns would confirm the connectivity.

  • ¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the pentyl chain, the piperazine ring, and the methyl group.

  • 2D NMR (COSY, HSQC): These experiments establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the unambiguous assignment of all signals and confirming the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This experimental mass should match the calculated mass for the molecular formula C₁₀H₂₃N₃ to within a few parts per million, confirming the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.

  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ would indicate the primary amine.

  • C-H stretching: Bands around 2800-3000 cm⁻¹ would correspond to the aliphatic C-H bonds.[7]

  • N-H bending: A band around 1600 cm⁻¹ would be indicative of the primary amine scissoring vibration.

  • C-N stretching: Bands in the 1000-1200 cm⁻¹ region would be associated with the C-N bonds of the amines.[7]

A Self-Validating System: The Synergy of Techniques

The true power in structural validation lies in the convergence of data from multiple, independent techniques.

Validation_Logic cluster_validation Integrated Structural Validation Proposed_Structure Proposed Structure of 5-(4-Methylpiperazin-1-yl)pentan-1-amine MS Mass Spectrometry (Confirms Molecular Formula) Proposed_Structure->MS FTIR FT-IR Spectroscopy (Confirms Functional Groups) Proposed_Structure->FTIR NMR NMR Spectroscopy (Confirms Connectivity in Solution) Proposed_Structure->NMR Xray X-ray Crystallography (Definitive 3D Structure) Proposed_Structure->Xray Validated_Structure Validated Structure MS->Validated_Structure Convergent Data FTIR->Validated_Structure Convergent Data NMR->Validated_Structure Convergent Data Xray->Validated_Structure Convergent Data

Caption: Decision logic for the comprehensive validation of a molecular structure.

The process is self-validating: if the molecular formula from MS, the functional groups from FT-IR, and the atomic connectivity from NMR all align with the precise 3D arrangement determined by X-ray crystallography, the structural assignment can be considered unequivocally confirmed. Any discrepancies would immediately signal an error in the initial hypothesis, prompting further investigation.

Conclusion

For researchers and drug development professionals, the structural validation of a novel compound like 5-(4-Methylpiperazin-1-yl)pentan-1-amine is a critical step that demands rigor and precision. While spectroscopic techniques like NMR, MS, and FT-IR provide essential and complementary pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous, high-resolution structural determination. By integrating these methods, the scientific community can build a foundation of trustworthy and reproducible data, accelerating the journey from molecular design to therapeutic application.

References

  • Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(5), 264–272. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). Journal of Molecular Structure, 1171, 836-843. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4583. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(21), 3123–3138. [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. PubChem. [Link]

  • (PDF) Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2025). ResearchGate. [Link]

  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). ChemCatChem. [Link]

  • Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. (n.d.). Asian Journal of Chemistry. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). Molecules, 30(13), 2936. [Link]

Sources

Comparative

Comparative stability of free base vs HCl salt of 5-(4-Methylpiperazin-1-yl)pentan-1-amine

The following guide provides a comprehensive technical analysis of the stability, handling, and experimental properties of 5-(4-Methylpiperazin-1-yl)pentan-1-amine , comparing its free base form against its hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the stability, handling, and experimental properties of 5-(4-Methylpiperazin-1-yl)pentan-1-amine , comparing its free base form against its hydrochloride (HCl) salt.

Free Base vs. Hydrochloride Salt [1]

Executive Summary

For long-term storage and general handling, the Hydrochloride (HCl) Salt is the superior form. It offers significantly enhanced resistance to oxidation, carbamylation (CO₂ absorption), and thermal degradation.

The Free Base is thermodynamically unstable in air, existing as a reactive oil that rapidly degrades into carbamates and N-oxides unless stored under strict inert conditions (Argon/N₂, -20°C).[1] It should be generated in situ or immediately prior to use in nucleophilic substitution or coupling reactions.

FeatureFree Base (Oil)HCl Salt (Solid)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Oxidative Stability Low (Prone to N-oxide formation)High (Protonated amines are protected)
Air Stability Poor (Absorbs CO₂

Carbamates)
Excellent (Chemically inert to CO₂)
Hygroscopicity High (Deliquescent)Moderate to Low (Depending on hydration)
Preferred Use Immediate chemical synthesisLong-term storage (>6 months)

Chemical Profile & Structural Analysis[2][3][4][5]

Compound: 5-(4-Methylpiperazin-1-yl)pentan-1-amine Molecular Formula:


Molecular Weight:  185.31  g/mol  (Base)[1][2]

This molecule contains three distinct nitrogen centers, dictating its stability profile:

  • Primary Amine (

    
    ):  Highly nucleophilic; susceptible to oxidation and reaction with atmospheric CO₂.
    
  • Tertiary Piperazine Nitrogens (

    
    , 
    
    
    
    ):
    Moderately basic; prone to N-oxidation under ambient aerobic conditions.[1]
Stability Showdown: Detailed Comparison

The following table synthesizes experimental observations for N-alkylpiperazine linkers:

ParameterFree BaseHCl Salt (Di- or Tri-HCl)
Appearance Colorless to pale yellow oil.[1] Darkens to brown upon oxidation.White to off-white crystalline powder.[1]
Storage Requirement Strict: -20°C, under Argon/Nitrogen. Desiccator required.Standard: 2-8°C or RT, dry environment. Desiccator recommended.
Handling Difficult. Sticky/viscous. Requires gas-tight syringes.[1]Easy. Free-flowing powder.[1] Weighable in air.
Solubility Soluble in DCM, Chloroform, MeOH, Ethanol. Immiscible with water (unless pH adjusted).Highly soluble in Water, Methanol, DMSO. Insoluble in DCM, Ether.
pKa (Approx) ~10.0 (Primary amine), ~9.0 & ~5.5 (Piperazine)N/A (Already protonated)

Degradation Mechanisms: The "Why"

Understanding the degradation pathways is critical for troubleshooting low yields in synthesis.

Carbamylation (The "Air" Problem)

The primary amine at the pentyl chain terminus is a strong nucleophile. Upon exposure to air, it reacts with Carbon Dioxide (


) to form a carbamic acid, which often stabilizes as a carbamate salt with another equivalent of amine.
  • Observation: The free base oil becomes cloudy or forms a crust on the surface.

  • Impact: Stoichiometry errors in subsequent reactions (lower active amine content).

N-Oxidation

The electron-rich tertiary amines in the piperazine ring are susceptible to oxidation by atmospheric oxygen, forming N-oxides.[1]

  • Observation: Gradual darkening of the oil from yellow to brown/black.

  • Impact: Formation of impurities that are difficult to remove by chromatography.

Visualizing Degradation Pathways[1]

DegradationPathways Base Free Base (Reactive Oil) Carbamate Carbamate Salt (Solid Crust/Impurity) Base->Carbamate Fast Reaction NOxide N-Oxide (Dark Impurity) Base->NOxide Slow Oxidation Salt HCl Salt (Stable Crystalline Solid) Base->Salt Protection CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air) O2->NOxide HCl + HCl HCl->Salt

Figure 1: Degradation pathways of the free base vs. protection via salt formation.

Experimental Workflows

Protocol: Converting Free Base to HCl Salt (Stabilization)

Use this protocol to stabilize the commercial free base for storage.

  • Dissolution: Dissolve 1.0 eq of the Free Base oil in a minimal amount of dry Ethanol or Methanol (approx. 5-10 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.5 - 3.0 eq of HCl in Dioxane (4M) or HCl in Ethanol .[1]

    • Note: Excess HCl is used to ensure full protonation of all three nitrogen centers.

  • Precipitation: Stir at 0°C for 30 minutes. Add Diethyl Ether or Ethyl Acetate dropwise until the solution becomes turbid.

  • Crystallization: Store at -20°C overnight to maximize precipitation.

  • Isolation: Filter the white solid under Argon (if hygroscopic) or rapidly in air. Wash with cold Ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace solvents and excess HCl.

Protocol: Free-Basing for Synthesis (Activation)

Use this protocol immediately before using the amine in a reaction (e.g., amide coupling).[1]

  • Suspension: Suspend the HCl salt in Dichloromethane (DCM).

  • Neutralization: Add 3.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Alternative (Biphasic): Treat the DCM suspension with 1M NaOH or sat.

      
       solution.[3] Shake vigorously, separate the organic layer.
      
  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent in vacuo.

  • Usage: Use the resulting oil immediately. Do not store.

Workflow Diagram: Salt-Base Interconversion

Interconversion cluster_0 Free-Basing (Activation) cluster_1 Salt Formation (Stabilization) Salt HCl Salt (Storage Form) Step1 Suspend in DCM Add NaOH (aq) or TEA Salt->Step1 Base Free Base (Reactive Form) StepA Dissolve in EtOH Base->StepA Step2 Phase Separation / Wash Dry over Na2SO4 Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step3->Base StepB Add HCl (dioxane/EtOH) Precipitate with Ether StepA->StepB StepC Filter & Dry in Vacuo StepB->StepC StepC->Salt

Figure 2: Cycle of activation (Free-basing) and stabilization (Salt formation).[1]

Storage & Handling Recommendations

For the HCl Salt[3][8]
  • Temperature: 2-8°C (Refrigerator) is sufficient; -20°C is optimal for years of storage.

  • Atmosphere: Keep tightly sealed.[4] Although stable, long-term exposure to moisture can cause caking.

  • Container: Amber glass vial with a Teflon-lined cap.

For the Free Base
  • Temperature: -20°C or lower (Freezer).

  • Atmosphere: Mandatory Inert Atmosphere. Store under Argon or Nitrogen.

  • Container: Schlenk flask or sealed ampoule.

  • Handling: Avoid using metal spatulas (catalyzes oxidation). Use glass pipettes.

References

  • PubChem. (2025).[5] 5-(4-Methylpiperazin-1-yl)pyridin-2-amine (Analogous Structure Properties).[1][6][5][7] National Library of Medicine. [Link][1]

  • Solankee, P., et al. (2018).[3] Piperazine dihydrochloride to Free base conversion and stability analysis. ResearchGate. [Link]

  • IIP Series. (2024). Chemical Stability of Drugs: Factors Affecting Amine Stability.[Link][1]

Sources

Safety & Regulatory Compliance

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